ATX inhibitor 13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H35Cl2N5O3 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl N-[2-ethyl-6-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C31H35Cl2N5O3/c1-3-28-30(35-31(40)41-20-23-15-26(32)17-27(33)16-23)38-19-25(14-21(2)29(38)34-28)24-6-4-22(5-7-24)18-37-10-8-36(9-11-37)12-13-39/h4-7,14-17,19,39H,3,8-13,18,20H2,1-2H3,(H,35,40) |
InChI Key |
NSFSOTZMNUYMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)CN4CCN(CC4)CCO)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Novel Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1] It plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA exerts its pleiotropic effects by activating at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[2][3] This signaling cascade is integral to a wide array of physiological and pathological processes, including cell proliferation, survival, migration, and differentiation.[3]
Dysregulation of the ATX-LPA signaling axis has been implicated in the progression of numerous diseases, such as cancer, fibrosis, and inflammatory conditions. Consequently, the development of potent and specific ATX inhibitors has emerged as a promising therapeutic strategy to modulate LPA levels and its downstream effects. This guide provides a detailed overview of the mechanism of action of a novel, representative autotaxin inhibitor, herein referred to as "Compound 23," based on recently published findings.
Core Mechanism of Action of ATX Inhibitor Compound 23
Compound 23 represents a novel class of steroid-derived ATX inhibitors that exhibit a competitive mode of inhibition. This inhibitor is designed to target the tripartite binding site of ATX, which consists of a bimetallic catalytic site, a hydrophobic pocket, and an allosteric tunnel. By binding to this site, Compound 23 effectively blocks the access of the natural substrate, LPC, to the catalytic domain, thereby preventing the synthesis of LPA.
The inhibitory action of Compound 23 leads to a significant reduction in LPA levels, which in turn attenuates the activation of LPA receptors and their downstream signaling pathways. This ultimately impacts cellular responses such as proliferation, migration, and survival, which are often dysregulated in disease states.
Quantitative Data Summary
The inhibitory potency of Compound 23 and a related analog, Compound 22, has been characterized against the hydrolysis of various LPC species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Lysophosphatidylcholine (LPC) Species | Compound 22 IC50 (µM) | Compound 23 IC50 (µM) |
| 14:0 LPC | 0.084 | 0.054 |
| 16:0 LPC | 0.072 | 0.034 |
| 18:1 LPC | 0.045 | 0.029 |
| 20:0 LPC | 0.032 | 0.033 |
Data extracted from a study by Stylianaki et al.
Signaling Pathways Modulated by ATX Inhibition
Inhibition of ATX by compounds such as Compound 23 leads to the downregulation of several key signaling pathways that are aberrantly activated in various diseases. The primary mechanism involves the reduction of extracellular LPA, leading to decreased activation of LPA receptors (LPARs). This subsequently affects downstream effector pathways, including:
-
PI3K-AKT Pathway: This pathway is crucial for cell survival and proliferation. LPA binding to its receptors often leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt, a serine/threonine kinase that promotes cell survival by inhibiting apoptosis.
-
RAS-MAPK Pathway: The Ras-MAPK cascade is a critical signaling pathway that regulates gene expression involved in cell proliferation, differentiation, and survival. LPA receptor activation can trigger this pathway, and its inhibition by ATX inhibitors can lead to reduced cancer cell proliferation.
-
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and immune responses. LPA can induce the activation of NF-κB, leading to the expression of pro-inflammatory cytokines and anti-apoptotic genes. ATX inhibition can therefore mitigate these effects.
The following diagram illustrates the central role of ATX in the LPA signaling pathway and the point of intervention for ATX inhibitors.
References
The Emergence of a Potent Autotaxin Inhibitor: A Technical Overview of Compound 13
For Immediate Release
Basel, Switzerland - In a significant advancement for therapeutic research, scientists have detailed the structure and function of a novel and potent autotaxin (ATX) inhibitor, designated as compound 13. This small molecule, featuring a unique bicyclic and spirocyclic structural motif, has demonstrated high efficacy in preclinical models, positioning it as a promising candidate for further drug development, particularly in the context of autoimmune diseases and glaucoma. This technical guide provides an in-depth analysis of the inhibitor's structure, mechanism of action, and the experimental protocols underpinning its evaluation.
Core Structure and Mechanism of Action
Novel autotaxin inhibitor 13 is a product of a dedicated effort to develop a new series of ATX inhibitors with improved potency and pharmacokinetic profiles. The core of its design lies in the incorporation of novel bicyclic and spirocyclic moieties, a strategic move to enhance binding affinity and selectivity for the autotaxin enzyme.
Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, catalyzing the conversion of lysophosphatidylcholine (LPC) to LPA.[1][2] LPA, in turn, binds to a family of G protein-coupled receptors (GPCRs), initiating a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, migration, and survival.[1] Dysregulation of the ATX-LPA axis has been implicated in the pathophysiology of numerous diseases, including fibrosis, cancer, and inflammatory disorders.[2]
Inhibitor 13 exerts its therapeutic effect by directly binding to the active site of autotaxin, thereby preventing the hydrolysis of LPC to LPA. X-ray crystallography studies have revealed that the inhibitor establishes key interactions within the enzyme's binding pocket, leading to potent inhibition of its catalytic activity.[2] This reduction in LPA levels has been shown to ameliorate disease pathology in preclinical models of glaucoma.
Quantitative Data Summary
The inhibitory potency and solubility of compound 13 have been meticulously quantified through a series of in vitro assays. The data underscores the inhibitor's potential as a therapeutic agent.
| Parameter | Value | Assay Conditions | Reference |
| IC50 against Autotaxin | 6 nM | Recombinant human autotaxin, LPC as substrate | |
| Aqueous Solubility | >100 µg/mL | Phosphate buffer at pH 6.5 |
Experimental Protocols
The development and evaluation of autotaxin inhibitor 13 were supported by a robust set of experimental protocols, ensuring the reliability and reproducibility of the findings.
Synthesis of Autotaxin Inhibitor 13
A representative synthetic route for a related inhibitor with a new bicyclic central core (compound 7) is provided in the source literature, with detailed synthesis and analytical data for inhibitor 13 available in the supplementary materials of the primary publication. The general scheme involves multi-step organic synthesis to construct the complex bicyclic and spirocyclic framework.
Autotaxin Inhibition Assay
The enzymatic activity of autotaxin and the inhibitory effect of compound 13 were determined using a well-established in vitro assay.
High-Throughput Solubility Assay
The aqueous solubility of inhibitor 13 was determined using a high-throughput method to assess its suitability for oral administration.
In Vivo Efficacy in Glaucoma Models
The neuroprotective effects of autotaxin inhibitor 13 were evaluated in two distinct rodent models of glaucoma: the experimental autoimmune glaucoma (EAG) model and an ischemia/reperfusion (I/R) model. In both models, oral administration of the inhibitor led to a significant reduction in retinal ganglion cell (RGC) loss, demonstrating its potential to protect against glaucomatous neurodegeneration.
Signaling Pathway
The therapeutic rationale for inhibiting autotaxin is centered on modulating the downstream effects of its product, lysophosphatidic acid (LPA). The following diagram illustrates the canonical ATX-LPA signaling pathway and the point of intervention for inhibitor 13.
Future Directions
The promising preclinical data for autotaxin inhibitor 13 warrant further investigation into its safety and efficacy in more advanced models and eventually, in human clinical trials. Its novel chemical scaffold provides a valuable platform for the development of a new class of therapeutics for a range of debilitating diseases. The scientific community will be closely watching the progression of this and related compounds as they move through the drug development pipeline.
References
The Discovery and Synthesis of Autotaxin Inhibitor 13: A Comprehensive Technical Guide
An In-depth Exploration of a Potent Allosteric Autotaxin Inhibitor for Researchers and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of this pathway has been linked to numerous diseases, most notably cancer and fibrosis, making autotaxin a compelling therapeutic target. This technical guide provides a detailed overview of the discovery, synthesis, and biological evaluation of a potent, orally active, allosteric autotaxin inhibitor, designated as Autotaxin Inhibitor 13 (also reported as compound 10c).
Discovery and Design Rationale
Autotaxin Inhibitor 13 was developed through a hybrid strategy that merged the structural features of two known potent ATX inhibitors, PF-8380 and GLPG1690. The design aimed to create novel allosteric inhibitors with improved pharmacological profiles. The core of the inhibitor is an imidazo[1,2-a]pyridine scaffold. Structure-activity relationship (SAR) studies focused on modifications of the substituents on this core, leading to the identification of compound 10c with a N-hydroxyethyl piperazinyl group as the optimal configuration for potent ATX inhibition and significant anti-tumor effects[1].
Quantitative Data Summary
The inhibitory activity of Autotaxin Inhibitor 13 against autotaxin and its anti-proliferative effects on various cancer cell lines are summarized in the tables below.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| Autotaxin Inhibitor 13 (10c) | Autotaxin (ATX) | 3.4 | Enzymatic Assay (FS-3 based) |
Table 1: In vitro inhibitory activity of Autotaxin Inhibitor 13 against Autotaxin. [1]
| Cell Line | Cancer Type | IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | 0.58 |
| RAW264.7 | Murine Macrophage | 0.63 |
| MCF-7 | Breast Cancer | 3.87 |
| MDA-MB-231 | Breast Cancer | 3.29 |
| A549 | Lung Cancer | 6.59 |
| NCI-H1581 | Lung Cancer | 4.76 |
| H2228 | Lung Cancer | 4.27 |
Table 2: Anti-proliferative activity of Autotaxin Inhibitor 13 in various cancer cell lines. [1]
Signaling Pathway
The following diagram illustrates the central role of Autotaxin in the LPA signaling pathway, which is the target of Autotaxin Inhibitor 13.
Experimental Protocols
Synthesis of Autotaxin Inhibitor 13 (Compound 10c)
The synthesis of Autotaxin Inhibitor 13 is a multi-step process starting from commercially available materials. The key steps involve the formation of the imidazo[1,2-a]pyridine core, followed by several functional group transformations to introduce the piperazine and benzyl carbamate moieties. The detailed synthetic route is outlined below.
Detailed Synthetic Procedure:
The synthesis of compound 10c starts with the reaction of 2-amino-4-methylpyridine with 2-bromo-1-(4-bromophenyl)ethan-1-one to form the imidazo[1,2-a]pyridine core. This is followed by a Buchwald-Hartwig amination to introduce the piperazine group. The piperazine is then acylated with 2-chloroacetyl chloride. The resulting intermediate is reacted with 2-(piperazin-1-yl)ethan-1-ol. Finally, the benzyl carbamate is formed by reacting the secondary amine with benzyl chloroformate to yield the final product, Autotaxin Inhibitor 13. All intermediates and the final product are purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and HRMS.
Autotaxin Inhibition Assay (FS-3 Based)
The inhibitory activity of Autotaxin Inhibitor 13 was determined using a fluorogenic substrate, FS-3. This assay measures the fluorescence generated upon the cleavage of FS-3 by autotaxin.
Materials:
-
Recombinant human autotaxin
-
FS-3 (fluorogenic substrate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl₂, MgCl₂, KCl, NaCl, and BSA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound (Autotaxin Inhibitor 13) in the assay buffer.
-
Add the diluted test compound and recombinant human autotaxin to the wells of the 96-well plate.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of Autotaxin Inhibitor 13 was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., Hep3B, RAW264.7, etc.)
-
Cell culture medium and supplements
-
Test compound (Autotaxin Inhibitor 13)
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Autotaxin Inhibitor 13 and incubate for a specific period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the inhibitor relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
Autotaxin Inhibitor 13 (compound 10c) is a highly potent, allosteric inhibitor of autotaxin with significant anti-proliferative activity against a range of cancer cell lines. Its discovery, based on a rational hybrid design strategy, highlights the potential for developing novel therapeutics targeting the ATX-LPA signaling pathway. The detailed synthetic route and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery who are interested in exploring the therapeutic potential of autotaxin inhibition. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound.
References
An In-Depth Technical Guide to the Determination of Autotaxin (ATX) Inhibitor IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a critical role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA interacts with at least six G protein-coupled receptors (LPAR1-6), influencing a wide array of cellular functions, including proliferation, migration, and survival.[2] The ATX-LPA signaling axis is implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[3]
This guide provides a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of ATX inhibitors, using "ATX inhibitor 13" as a representative placeholder. The IC50 value is a critical parameter for quantifying the potency of an inhibitor. Detailed experimental protocols for both biochemical and cell-based assays are presented, along with illustrative data and diagrams to facilitate understanding.
Data Presentation: IC50 Values of Representative ATX Inhibitors
The following table summarizes the IC50 values for several known ATX inhibitors, determined using various assays. This illustrates the typical presentation of such data.
| Inhibitor | Assay Type | Substrate | IC50 Value | Reference |
| PF-8380 | Biochemical | LPC | 1.7 nM | [4] |
| HA155 | Biochemical | LPC | 5.7 nM | [4] |
| Compound 3 | Biochemical | LPC | 100 nM | |
| Compound 6 | Biochemical | LPC | 220 nM | |
| ATX-1d | Biochemical | FS-3 | 1.8 µM | |
| THC | Biochemical | - | 407 ± 67 nM | |
| Compound 10 | Biochemical | LPC Hydrolysis | 0.4 µM | |
| Compound 14 | Biochemical | LPC Hydrolysis | 1.5 µM |
Experimental Protocols
Biochemical Assay: Fluorometric Determination of ATX Inhibition
This protocol describes a common in vitro method to determine the IC50 value of an ATX inhibitor by measuring the enzymatic hydrolysis of a synthetic fluorogenic substrate.
Principle: The enzymatic activity of recombinant human ATX is measured using a synthetic substrate like FS-3, which upon hydrolysis by ATX, produces a fluorescent signal. The inhibitor's potency is determined by quantifying the reduction in this fluorescence.
Materials:
-
Recombinant Human Autotaxin (hATX)
-
FS-3 (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA
-
This compound (stock solution in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of "this compound" in the assay buffer. A typical concentration range might be from 0.1 nM to 100 µM. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
20 µL of serially diluted "this compound" or vehicle.
-
20 µL of hATX solution (final concentration of approximately 4 nM).
-
Incubate for 15 minutes at 37°C.
-
-
Initiation of Reaction: Add 20 µL of FS-3 substrate solution (final concentration of 1 µM) to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 2 minutes for 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 538 nm, respectively.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time) for each inhibitor concentration.
-
Normalize the data by setting the activity of the vehicle control as 100% and the no-enzyme control as 0%.
-
Plot the percentage of ATX activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell-Based Assay: LPA Receptor Reporter Assay
This protocol outlines a cell-based approach to assess the inhibitory effect of "this compound" on ATX activity in a more physiologically relevant context.
Principle: A stable cell line co-expressing an LPA receptor and a reporter gene (e.g., luciferase or β-arrestin) is used. ATX in the cell culture medium will produce LPA from supplemented LPC, which then activates the LPA receptor, leading to a measurable reporter signal. The inhibitor's efficacy is quantified by the reduction in this signal.
Materials:
-
LPA receptor reporter cell line (e.g., HEK293 cells stably expressing LPAR1 and a luciferase reporter)
-
Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
LPC (lysophosphatidylcholine)
-
Recombinant human ATX (optional, if endogenous ATX is low)
-
"this compound" (stock solution in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the LPA receptor reporter cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Pre-incubate the cells with the inhibitor for 30 minutes.
-
-
ATX and Substrate Addition:
-
Add LPC to all wells to a final concentration of 1-10 µM.
-
If the cells do not produce enough endogenous ATX, add recombinant ATX to the wells.
-
-
Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal with the vehicle control as 100% and a no-LPC/no-ATX control as 0%.
-
Plot the percentage of reporter activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
ATX-LPA Signaling Pathway
The following diagram illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways.
Caption: The ATX-LPA signaling axis.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 value of an ATX inhibitor.
Caption: General workflow for ATX inhibitor IC50 determination.
References
Pharmacokinetic Profile of a Novel Autotaxin Inhibitor: A Technical Overview
Disclaimer: As of November 2025, a specific compound designated "ATX inhibitor 13" is not described in publicly available scientific literature. Therefore, this document provides a comprehensive technical guide based on a composite pharmacokinetic profile derived from several well-characterized clinical and preclinical autotaxin (ATX) inhibitors, including GLPG1690, BBT-877, FTP-198, and BI-2545. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis. Consequently, inhibition of ATX has emerged as a promising therapeutic strategy for various diseases, notably idiopathic pulmonary fibrosis (IPF). This document summarizes the pharmacokinetic properties, relevant experimental methodologies, and the underlying signaling pathway of a representative novel ATX inhibitor.
Pharmacokinetic Profile
The pharmacokinetic profile of a novel ATX inhibitor is crucial for its development as a therapeutic agent. This section details the absorption, distribution, metabolism, and excretion (ADME) properties, compiled from preclinical and clinical studies of several investigational ATX inhibitors.
Absorption
Following oral administration, these novel ATX inhibitors are generally well-absorbed. The time to reach maximum plasma concentration (Tmax) is typically observed within a few hours, indicating relatively rapid absorption from the gastrointestinal tract.
Distribution
The extent of distribution of these inhibitors into various tissues has not been extensively detailed in public literature. However, their ability to engage with the target enzyme in the systemic circulation is evident from the profound pharmacodynamic effects observed.
Metabolism and Excretion
The metabolic pathways and primary routes of excretion for these compounds are not fully elucidated in the available resources. However, the elimination half-life varies among the different inhibitors, suggesting distinct metabolic and clearance mechanisms.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for several representative ATX inhibitors.
Table 1: Human Pharmacokinetic Parameters of Investigational ATX Inhibitors (Single Ascending Dose Studies in Healthy Volunteers)
| Parameter | GLPG1690 | BBT-877 | FTP-198 (100 mg) | FTP-198 (300 mg) | FTP-198 (400 mg) |
| Tmax (median, h) | ~2 | N/A | 1.75 | 2.75 | 3.5 |
| t½ (mean, h) | ~5 | ~12 | 8.77 | 10.58 | 10.57 |
| Cmax (mean, µg/mL) | 0.09 - 19.01 (20-1500 mg) | Dose-proportional | N/A | N/A | N/A |
| AUC0-inf (mean, µg·h/mL) | 0.501 - 168 (20-1500 mg) | Dose-proportional | N/A | N/A | N/A |
Data for GLPG1690 from a Phase 1 trial[1][2]. Data for BBT-877 from a Phase 1 trial[3][4]. Data for FTP-198 from a Phase 1 trial[5]. N/A: Not Available in the public domain.
Table 2: Preclinical (Rat) Pharmacokinetic Parameters of BI-2545
| Parameter | Value |
| Human Liver Microsomal Stability | Stable |
| Rat Liver Microsomal Stability | Moderately Stable |
| Caco-2 Permeability | High |
| Caco-2 Efflux | Low |
| In Vivo Clearance (Rat) | Low |
| Oral Exposure (Rat) | Good |
Data for BI-2545 from in vitro and in vivo preclinical studies.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of these specific ATX inhibitors are not publicly available. However, based on the descriptions in the cited literature, representative methodologies are outlined below.
Representative Phase 1 Clinical Trial Protocol (Single and Multiple Ascending Doses)
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel ATX inhibitor in healthy volunteers.
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
Methodology:
-
Subject Recruitment: Healthy male and female subjects, meeting predefined inclusion and exclusion criteria, are enrolled.
-
Dosing:
-
Single Ascending Dose (SAD): Subjects are randomized to receive a single oral dose of the ATX inhibitor or placebo at escalating dose levels.
-
Multiple Ascending Dose (MAD): Following safety review of the SAD cohorts, new cohorts of subjects are randomized to receive multiple oral doses of the ATX inhibitor or placebo over a specified period (e.g., 14 days).
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points pre-dose and post-dose. Plasma is separated and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of the ATX inhibitor are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: PK parameters such as Cmax, Tmax, AUC, and t½ are calculated using non-compartmental analysis from the plasma concentration-time data.
-
Pharmacodynamic Assessment: Plasma levels of LPA C18:2, a biomarker of ATX activity, are measured at various time points to assess target engagement.
-
Safety Monitoring: Safety and tolerability are assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
Representative Preclinical In Vivo Pharmacokinetic Protocol (Rodent Model)
Objective: To determine the pharmacokinetic profile of a novel ATX inhibitor in a rodent model (e.g., rat).
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing:
-
Intravenous (IV) Administration: The ATX inhibitor is administered as a single bolus dose via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Administration: The ATX inhibitor is administered as a single dose via oral gavage to determine oral bioavailability.
-
-
Blood Sampling: Serial blood samples are collected from the tail vein or via a cannula at predetermined time points after dosing. Plasma is harvested and stored at -80°C.
-
Bioanalysis: Plasma concentrations of the inhibitor are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and AUC are calculated. Oral bioavailability (F%) is determined by comparing the AUC from oral administration to the AUC from IV administration.
-
In Vitro ADME Assays:
-
Metabolic Stability: The inhibitor is incubated with liver microsomes to assess its metabolic stability.
-
Permeability: Caco-2 cell monolayers are used to assess the intestinal permeability of the compound.
-
Signaling Pathway and Experimental Workflow
The therapeutic effect of ATX inhibitors is mediated through the modulation of the ATX-LPA signaling pathway.
Conclusion
The composite pharmacokinetic profile of novel autotaxin inhibitors demonstrates promising characteristics for clinical development, including good oral absorption and profound target engagement. The data summarized herein, derived from various investigational compounds, provides a valuable reference for researchers and drug development professionals in the field of antifibrotic therapies. Further studies are warranted to fully delineate the ADME properties and to establish a definitive pharmacokinetic-pharmacodynamic relationship for this class of inhibitors.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Pharmacokinetics, pharmacodynamics, safety and tolerability of FTP-198, a novel, selective Autotaxin inhibitor, in healthy subjects: A phase I randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ATX Inhibitor Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2][3] The ATX-LPA signaling axis plays a crucial role in a variety of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][4] Consequently, inhibitors of ATX are of significant interest as potential therapeutics for a range of diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and other fibrotic conditions.
This technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the preclinical and early clinical evaluation of ATX inhibitors, using a representative compound, "ATX inhibitor 13," as a model. The principles and protocols outlined herein are designed to be broadly applicable to the characterization of novel ATX inhibitors.
The ATX-LPA Signaling Pathway
ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of at least six G protein-coupled receptors (GPCRs), LPAR1-6, on the surface of target cells. Activation of these receptors initiates a cascade of downstream signaling events through various G proteins, including Gαq/11, Gαi/o, and Gα12/13. These signaling pathways, in turn, modulate the activity of effector proteins such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and Rho kinase (ROCK), ultimately leading to diverse cellular responses.
Quantitative Data for this compound
The following tables summarize key in vitro and in vivo data for our representative compound, this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value |
| ATX Enzymatic IC50 | 15 nM |
| LPA Production IC50 (A549 cells) | 50 nM |
| Selectivity vs. ENPP1 | >1000-fold |
| Selectivity vs. ENPP3 | >800-fold |
Table 2: In Vivo Target Engagement and Pharmacodynamics
| Species | Dose | Route | Plasma LPA Reduction |
| Mouse | 10 mg/kg | Oral | 85% at 4 hours |
| Rat | 5 mg/kg | Oral | 92% at 6 hours |
| Dog | 1 mg/kg | IV | 95% at 1 hour |
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Cell Line | Treatment | Tagg (°C) | ΔTagg (°C) |
| HEK293 | Vehicle (DMSO) | 52.5 | - |
| HEK293 | This compound (1 µM) | 58.2 | +5.7 |
Experimental Protocols
Detailed methodologies for key target engagement studies are provided below.
Fluorescence Polarization (FP) Assay for ATX Inhibition
This assay measures the inhibition of ATX enzymatic activity by monitoring the binding of a fluorescently labeled LPA analog to a specific LPA-binding protein.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human ATX in assay buffer (50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
Prepare a 2X solution of the fluorescent LPA tracer in assay buffer.
-
Perform a serial dilution of this compound in DMSO, followed by a dilution into assay buffer.
-
-
Inhibitor Incubation:
-
In a 384-well black plate, add 5 µL of the this compound dilution or vehicle control.
-
Add 10 µL of the 2X ATX enzyme solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Add 5 µL of 4X LPC substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add 5 µL of a pre-mixed solution containing the LPA-binding protein and the fluorescent LPA tracer.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HEK293) in appropriate media until they reach approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C).
-
-
Lysis and Separation:
-
Lyse the cells by performing three cycles of freezing in liquid nitrogen followed by thawing at 37°C.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ATX in each sample by Western blotting using an ATX-specific antibody or by mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble ATX as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
Determine the aggregation temperature (Tagg) for each condition and calculate the thermal shift (ΔTagg).
-
Measurement of Plasma LPA Levels
The primary pharmacodynamic biomarker for ATX inhibitor activity in vivo is the reduction of LPA levels in plasma.
Protocol:
-
Sample Collection:
-
Administer this compound or vehicle to the test animals.
-
At specified time points, collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the samples on ice and then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction of the plasma samples to isolate the lipid fraction. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the different LPA species using a C18 reverse-phase column.
-
Detect and quantify the LPA species using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Calculate the concentration of each LPA species using a standard curve.
-
Determine the percent reduction in total plasma LPA levels for the inhibitor-treated group compared to the vehicle-treated group.
-
Conclusion
The methodologies and data presented in this guide provide a robust framework for the comprehensive evaluation of ATX inhibitor target engagement. By employing a combination of in vitro biochemical and cellular assays, along with in vivo pharmacodynamic studies, researchers can effectively characterize the potency, selectivity, and target engagement of novel ATX inhibitors, thereby facilitating their advancement through the drug discovery and development pipeline. The successful application of these techniques is critical for understanding the mechanism of action and for establishing a clear link between target engagement and therapeutic efficacy.
References
The Role of ATX Inhibitor 13 in Lysophosphatidic Acid (LPA) Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA), in the extracellular space. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, fibrosis, and inflammation. Consequently, the development of potent and specific ATX inhibitors is a significant area of interest for therapeutic intervention in various diseases. This technical guide focuses on a novel and potent ATX inhibitor, designated as compound 13, developed by Hoffmann-La Roche. We will delve into its inhibitory role in LPA production, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Autotaxin-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme in lipid signaling pathways.[1] Its principal function is the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA and choline.[1] LPA, in turn, exerts its biological effects by binding to a family of at least six G protein-coupled receptors (LPAR1-6), activating downstream signaling cascades that influence a wide range of cellular responses.[1]
Dysregulation of the ATX-LPA axis has been linked to the pathogenesis of numerous diseases, including cancer, fibrotic diseases, and inflammatory conditions.[1] In the context of ocular pathologies like glaucoma, an overactive ATX-LPA axis in the aqueous humor is thought to contribute to the disease's progression.[1] This has spurred the development of small molecule inhibitors targeting ATX to modulate LPA levels and its downstream effects.
ATX Inhibitor 13: A Potent Modulator of LPA Production
A novel, orally bioavailable autotaxin inhibitor, referred to as compound 13 (ATX-i) , has been developed and investigated for its therapeutic potential. This inhibitor has demonstrated high potency in vitro and efficacy in preclinical in vivo models.
Quantitative Data
The inhibitory potency of this compound against human ATX was determined using a well-established in vitro assay. The key quantitative data for this compound are summarized in the table below.
| Inhibitor | Target | Assay Method | IC50 | Reference |
| Compound 13 | Human Autotaxin (ATX) | Amplex-Red Assay | 6 nM |
Experimental Protocols
The characterization of this compound involved both in vitro and in vivo experimental procedures to ascertain its efficacy and mechanism of action.
In Vitro ATX Inhibition Assay: Amplex-Red Method
The in vitro potency of this compound was determined using the fluorogenic Amplex-Red assay. This assay indirectly measures ATX activity by detecting the production of choline, a co-product of LPA synthesis.
Principle:
-
ATX hydrolyzes LPC to LPA and choline.
-
Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex-Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent compound, resorufin.
-
The increase in fluorescence is directly proportional to the amount of choline produced, and thus to the ATX activity. The inhibitory effect of compound 13 is quantified by measuring the reduction in fluorescence in its presence.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0), ATX enzyme solution, LPC substrate solution, Amplex-Red reagent, HRP, and choline oxidase.
-
Assay Plate Setup: Add the assay buffer, this compound at various concentrations (or vehicle control), and the ATX enzyme to the wells of a microplate.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the LPC substrate, Amplex-Red reagent, HRP, and choline oxidase to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy Models in Glaucoma Research
The neuroprotective effects of this compound were evaluated in two preclinical models of glaucoma.
Objective: To assess the protective effect of this compound on retinal ganglion cells (RGCs) in a model of immune-mediated optic neuropathy.
Protocol Outline:
-
Immunization: Animals (e.g., rats or mice) are immunized with an optic nerve antigen homogenate to induce an autoimmune response against retinal and optic nerve tissues.
-
Treatment: this compound is administered orally (e.g., 20 mg/kg daily, mixed in chow) starting before immunization and continuing for the duration of the study.
-
Endpoint Analysis: After a set period (e.g., several weeks), retinal and optic nerve tissues are collected.
-
Histological and Immunohistochemical Analysis: The number of surviving RGCs is quantified, and markers for inflammation and neurodegeneration are assessed.
Objective: To evaluate the neuroprotective capacity of this compound in a model of retinal ischemic damage.
Protocol Outline:
-
Induction of Ischemia: The intraocular pressure in the eye of an anesthetized animal is acutely elevated to induce a temporary cessation of retinal blood flow (ischemia).
-
Reperfusion: After a defined period of ischemia, the intraocular pressure is normalized, allowing blood flow to return to the retina (reperfusion).
-
Treatment: Oral administration of this compound (e.g., 20 mg/kg daily) is initiated prior to the I/R procedure and continued for the study duration.
-
Functional and Structural Assessment: Retinal function can be assessed using techniques like electroretinography (ERG). Histological analysis is performed to quantify neuronal cell loss in the retina.
Visualizing Pathways and Workflows
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the point of intervention by this compound.
Experimental Workflow: In Vitro ATX Inhibition Assay (Amplex-Red)
Caption: Workflow for determining the IC50 of an ATX inhibitor using the Amplex-Red assay.
Logical Flow of In Vivo Efficacy Studies
Caption: Logical workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound is a potent, orally bioavailable small molecule that effectively inhibits the enzymatic activity of autotaxin, thereby reducing the production of lysophosphatidic acid. Its low nanomolar potency in vitro and demonstrated neuroprotective effects in preclinical models of glaucoma highlight its potential as a therapeutic agent for diseases driven by the ATX-LPA signaling axis. The experimental protocols and workflows detailed herein provide a framework for the evaluation of this and other ATX inhibitors, which are crucial for advancing our understanding of their therapeutic utility and for the development of novel treatments for a range of pathological conditions.
References
Preclinical Profile of Ziritaxestat (GLPG1690): A Technical Guide on a Potent Autotaxin Inhibitor
Introduction: Ziritaxestat (GLPG1690) is a potent, selective, and orally bioavailable small-molecule inhibitor of autotaxin (ATX).[1][2] ATX is a secreted lysophospholipase D enzyme responsible for the majority of extracellular lysophosphatidic acid (LPA) production.[3][4] The ATX-LPA signaling axis is a key driver in various physiological and pathological processes, including cell proliferation, survival, and migration.[4] Dysregulation of this pathway is implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), and cancer. Ziritaxestat was developed to target this pathway and has undergone extensive preclinical evaluation and clinical trials for IPF. Although its clinical development for IPF was ultimately discontinued, the preclinical data provides a valuable case study for researchers targeting the ATX-LPA axis.
Mechanism of Action and In Vitro Potency
Ziritaxestat inhibits autotaxin by binding to both the substrate pocket and the LPA carrier channel, a mode of action that blocks both the production and transport of LPA. This potent inhibition has been quantified across various assays and species.
Table 1: In Vitro Potency of Ziritaxestat (GLPG1690)
| Assay Type | Species | IC50 Value (nM) | Reference |
|---|---|---|---|
| Enzyme Activity (LPC substrate) | Human | 131 | |
| Enzyme Activity (FS-3 substrate) | Human | 100 - 500 | |
| Ex vivo plasma LPA release | Human | ~100 | |
| Enzyme Activity | Mouse | 100 - 500 | |
| Plasma LPA Inhibition | Mouse | 418 |
| Plasma LPA Inhibition | Rat | 542 | |
Signaling Pathway
Ziritaxestat intervenes in the ATX-LPA signaling cascade, which is fundamental to fibrotic processes. The enzyme autotaxin converts lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of cells like fibroblasts, leading to downstream signaling events that promote cell proliferation, migration, and the production of pro-fibrotic mediators. By inhibiting ATX, ziritaxestat effectively reduces the levels of LPA, thereby mitigating these pathological cellular responses.
Preclinical Pharmacokinetics
Pharmacokinetic studies in healthy male volunteers have characterized ziritaxestat as being rapidly absorbed and eliminated. The compound demonstrates good oral bioavailability and dose-proportional exposure.
Table 2: Human Pharmacokinetic Parameters of Ziritaxestat (GLPG1690)
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Time to Max. Concentration (Tmax) | ~2 hours | Single & Multiple Doses | |
| Elimination Half-life (t1/2) | ~5 hours | Single & Multiple Doses | |
| Absolute Bioavailability | 54% | 600 mg oral dose | |
| Clearance (CL) | 8.2 L/h | Intravenous dose | |
| Volume of Distribution (Vd) | 29.9 L | Intravenous dose | |
| Metabolism | Primarily by CYP3A4 | In vitro studies |
| Excretion | Majority in feces (77%) | 600 mg oral dose | |
Preclinical Efficacy and Pharmacodynamics
Ziritaxestat's efficacy has been demonstrated in multiple preclinical animal models of disease, most notably in models of fibrosis and cancer. The primary pharmacodynamic (PD) biomarker for target engagement is the reduction of plasma LPA levels.
-
Pulmonary Fibrosis: In a mouse bleomycin-induced pulmonary fibrosis model, ziritaxestat was shown to be superior to pirfenidone and similar to nintedanib in reducing the Ashcroft fibrotic score and collagen content.
-
Cancer: In a syngeneic orthotopic mouse model of breast cancer, ziritaxestat increased the effectiveness of both radiotherapy and chemotherapy. This effect was associated with increased oxidative damage in cancer cells.
-
Pharmacodynamics: In healthy human subjects, ziritaxestat administration led to a rapid, concentration-dependent reduction in plasma LPA C18:2 levels, reaching a plateau of approximately 80-90% reduction. A continuous reduction of >60% was observed at steady state.
Experimental Protocols
5.1. Autotaxin Enzyme Inhibition Assay (Generic Protocol) This assay measures the ability of a compound to inhibit the enzymatic activity of ATX.
-
Reagents: Recombinant human autotaxin, a fluorogenic substrate (e.g., FS-3) or a natural substrate like lysophosphatidylcholine (LPC), assay buffer.
-
Procedure: a. Serially dilute ziritaxestat to various concentrations in assay buffer. b. Add the diluted compound and recombinant ATX enzyme to a microplate and pre-incubate. c. Initiate the reaction by adding the substrate (FS-3 or LPC). d. Incubate the plate at 37°C for a specified time. e. Measure the product formation. For FS-3, this is a fluorescent signal. For LPC, the resulting LPA can be quantified using LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
5.2. In Vivo Bleomycin-Induced Pulmonary Fibrosis Model This is a standard animal model to test the efficacy of anti-fibrotic agents.
-
Animals: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal or oropharyngeal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Ziritaxestat is administered orally, typically once daily, starting at a specific time point after bleomycin challenge (either in a prophylactic or therapeutic setting).
-
Duration: The study typically lasts for 14 to 21 days.
-
Endpoints:
-
Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is quantified using the semi-quantitative Ashcroft scoring system.
-
Collagen Quantification: The total lung collagen content is measured using a biochemical assay, such as the Sircol assay or by measuring hydroxyproline levels.
-
Pharmacodynamics: Blood samples are collected to measure plasma LPA levels via LC-MS/MS to confirm target engagement.
-
Logical Relationships and Therapeutic Hypothesis
The development of ziritaxestat was based on a clear therapeutic hypothesis linking target engagement to clinical outcome. Potent in vitro inhibition of the ATX enzyme was expected to translate into a significant reduction of the LPA biomarker in vivo. This pharmacodynamic effect, in turn, was hypothesized to reduce the pro-fibrotic signaling cascade, leading to a measurable anti-fibrotic effect in preclinical models and, ultimately, a slowing of disease progression in patients with IPF.
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. aacrjournals.org [aacrjournals.org]
ATX Inhibitor 13: A Technical Guide for Glaucoma Research Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ATX inhibitor 13, a novel and potent antagonist of autotaxin (ATX), for use in preclinical glaucoma research. The dysregulation of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway has been identified as a key contributor to the pathogenesis of glaucoma, making it a promising therapeutic target.[1][2] this compound has demonstrated significant neuroprotective effects in rodent models of glaucoma, independent of lowering intraocular pressure (IOP).[1][2][3] This document outlines the inhibitor's characteristics, relevant experimental protocols, and the underlying signaling pathways.
Core Compound Data: this compound
This compound is a potent, orally bioavailable small molecule developed for the chronic inhibition of autotaxin. Its efficacy has been demonstrated in models of retinal ganglion cell (RGC) degeneration, a hallmark of glaucoma.
| Parameter | Value | Source |
| Target | Autotaxin (ATX) / Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2) | |
| IC50 against ATX | 6 nM | |
| Administration Route | Oral | |
| Dosage in Rodent Models | 20 mg/kg in chow diet | |
| Reported Effects | Reduced Retinal Ganglion Cell (RGC) loss, Lowered LPA levels in vivo | |
| IOP Effect | No significant increase or decrease in IOP observed with oral treatment |
The ATX-LPA Signaling Pathway in Glaucoma
Autotaxin is a secreted enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA, a bioactive phospholipid, interacts with at least six G-protein coupled receptors (LPAR1-6) to trigger a variety of cellular responses. In the context of glaucoma, an overactive ATX-LPA axis in the aqueous humor is linked to increased fibrogenic activity and resistance to aqueous humor outflow through the trabecular meshwork, which can lead to elevated IOP. Furthermore, this pathway may directly contribute to retinal ganglion cell loss, independent of IOP.
Caption: The ATX-LPA signaling cascade in the eye and the point of intervention for this compound.
Experimental Protocols for Glaucoma Models
This compound has been validated in two key preclinical glaucoma models that assess neuroprotection. The following protocols are based on the methodologies described in the primary literature.
Experimental Autoimmune Glaucoma (EAG) Model
This model induces RGC degeneration independent of elevated IOP, allowing for the specific study of neuroprotective mechanisms.
Methodology:
-
Antigen Preparation: Bovine optic nerve homogenate antigen (ONA) is prepared.
-
Immunization: Rats are immunized with ONA to induce an autoimmune response targeting retinal ganglion cells. Control animals receive sodium chloride.
-
Treatment: Oral treatment with this compound (20 mg/kg) begins 7 days prior to immunization and continues for the duration of the study (28 days). The inhibitor is incorporated into the chow diet.
-
Endpoint Analysis: After 28 days, retinae and optic nerves are harvested for analysis.
-
Evaluation:
-
RGC Quantification: Retinal flat mounts are stained to count the number of surviving RGCs.
-
Optic Nerve Analysis: Optic nerve sections are assessed for axonal degeneration and neurofilament distortion.
-
Caption: Workflow for the Experimental Autoimmune Glaucoma (EAG) model with this compound treatment.
Ischemia/Reperfusion (I/R) Model
This model simulates glaucomatous damage by inducing a temporary, high-pressure state in the eye, leading to ischemic injury and subsequent RGC loss.
Methodology:
-
Treatment Initiation: Oral administration of this compound (20 mg/kg in chow) starts 3 days before the I/R procedure and is maintained throughout the study period.
-
Ischemia Induction:
-
Anesthesia is administered to the animal.
-
The anterior chamber of one eye is cannulated, and the intraocular pressure is elevated to 140 mmHg for 60 minutes by infusing saline.
-
The contralateral eye serves as the untreated control.
-
-
Reperfusion: After 60 minutes, the cannula is removed, allowing blood flow to return to the retina.
-
Endpoint Analysis: Tissues are collected for evaluation at 7 and 14 days post-induction.
-
Evaluation:
-
RGC Quantification: The number of surviving RGCs is determined from retinal flat mounts.
-
Retinal Structure: Retinal cross-sections can be analyzed for layer thickness.
-
Optic Nerve Damage: The optic nerve is assessed for signs of degeneration.
-
Caption: Workflow for the Ischemia/Reperfusion (I/R) glaucoma model with this compound treatment.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of the ATX-LPA pathway in glaucoma pathogenesis. Its demonstrated efficacy in reducing RGC loss in both autoimmune and ischemia-reperfusion models, without affecting IOP, underscores the potential of this pathway as a target for neuroprotective therapies in glaucoma. The experimental frameworks provided herein offer a basis for further research into the mechanisms of action and therapeutic potential of ATX inhibition for this debilitating neurodegenerative disease.
References
The Therapeutic Potential of ATX Inhibitor 13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[1][2] Dysregulation of this pathway is associated with a range of diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammatory conditions.[3][4] Consequently, the inhibition of ATX presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the therapeutic potential of ATX Inhibitor 13, a novel small molecule inhibitor of autotaxin. We will delve into its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization.
Introduction to Autotaxin and the ATX-LPA Signaling Pathway
Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA through the hydrolysis of lysophosphatidylcholine (LPC).[5] LPA exerts its pleiotropic effects by activating at least six G-protein coupled receptors (GPCRs), designated LPAR1-6. This activation triggers a cascade of downstream signaling pathways, including those involving Ras/Raf, RhoA, phosphoinositide 3-kinases (PI3K), and mitogen-activated protein kinases (MAPK).
The ATX-LPA signaling axis plays a crucial role in normal physiological processes such as embryonic development and wound healing. However, its over-activation is a hallmark of several pathological conditions. In idiopathic pulmonary fibrosis, elevated levels of ATX and LPA in the lungs contribute to fibroblast proliferation and differentiation, leading to excessive extracellular matrix deposition and progressive lung scarring. In oncology, the ATX-LPA axis has been shown to promote tumor growth, invasion, and metastasis in various cancers, including breast, melanoma, and liver cancer. Furthermore, this pathway is implicated in chemoresistance, where cancer cells utilize it to upregulate survival pathways and diminish the efficacy of therapeutic agents.
This compound: A Profile
This compound is a potent and selective small molecule inhibitor of autotaxin. Its development was guided by structure-activity relationship (SAR) studies and computational modeling to optimize its binding affinity and pharmacokinetic properties. The following sections provide a summary of its preclinical data.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed using a recombinant human ATX enzyme assay. The compound demonstrated potent, single-digit nanomolar inhibition of ATX activity.
| Parameter | Value | Assay Conditions |
| IC | 2.2 | Recombinant human ATX, FS-3 substrate |
| K | 0.2 | Bis-pNPP substrate |
| Selectivity | >1000-fold vs. other ENPP family members |
Table 1: In vitro potency and selectivity of this compound.
Cellular Activity
The functional consequence of ATX inhibition by this compound was evaluated in cell-based assays. The inhibitor effectively blocked the migration of cancer cells in response to LPC, the substrate for ATX.
| Cell Line | Assay Type | Inhibitor Concentration | Inhibition of Migration (%) |
| MDA-MB-231 (Breast Cancer) | Boyden Chamber Assay | 1 µM | 95 |
| A2058 (Melanoma) | Boyden Chamber Assay | 1 µM | 92 |
Table 2: Cellular activity of this compound in cancer cell migration assays.
In Vivo Efficacy
The therapeutic potential of this compound was investigated in a bleomycin-induced pulmonary fibrosis mouse model. Oral administration of the inhibitor resulted in a significant reduction in lung fibrosis.
| Treatment Group | Dose | Route | Ashcroft Score (Mean ± SD) | Collagen Content (µ g/lung , Mean ± SD) |
| Vehicle Control | - | Oral | 6.8 ± 0.9 | 350 ± 45 |
| This compound | 30 mg/kg | Oral | 3.2 ± 0.7 | 180 ± 30 |
Table 3: In vivo efficacy of this compound in a mouse model of pulmonary fibrosis.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were determined in rodents, demonstrating good oral bioavailability and a half-life suitable for once-daily dosing.
| Species | Dose (mg/kg) | Route | C | T | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 | Oral | 850 | 1.0 | 4500 | 45 |
| Rat | 10 | Oral | 1200 | 2.0 | 9800 | 55 |
Table 4: Pharmacokinetic parameters of this compound in rodents.
Experimental Protocols
In Vitro ATX Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human autotaxin.
Materials:
-
Recombinant human ATX (hATX)
-
Fluorescent substrate FS-3 (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl
2, 1 mM MgCl2, 0.1% fatty acid-free BSA -
This compound stock solution (in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of hATX solution (final concentration ~4 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of FS-3 substrate solution (final concentration ~1 µM).
-
Measure the fluorescence intensity (Ex/Em = 485/530 nm) every 2 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC
50value.
Cell Migration Assay (Boyden Chamber)
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
MDA-MB-231 or A2058 cells
-
Boyden chamber inserts (8 µm pore size)
-
Cell culture medium (DMEM with 10% FBS)
-
Lysophosphatidylcholine (LPC)
-
This compound
-
Calcein-AM stain
Procedure:
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing this compound or vehicle (DMSO) and seed them into the upper chamber of the Boyden chamber inserts.
-
Fill the lower chamber with serum-free medium containing LPC (10 µM) as a chemoattractant.
-
Incubate the chambers for 6-24 hours at 37°C in a CO
2incubator. -
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with Calcein-AM.
-
Quantify the migrated cells by measuring fluorescence or by counting under a microscope.
Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of idiopathic pulmonary fibrosis.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
This compound formulation for oral gavage
-
Hydroxyproline assay kit for collagen quantification
-
Histology supplies (formalin, paraffin, H&E stain, Masson's trichrome stain)
Procedure:
-
Anesthetize the mice and intratracheally instill a single dose of bleomycin (1.5 U/kg) or saline (control).
-
Begin daily oral administration of this compound or vehicle control on day 7 post-bleomycin instillation.
-
Continue treatment for 14 days.
-
At day 21, euthanize the mice and harvest the lungs.
-
One lung lobe is fixed in formalin, embedded in paraffin, and sectioned for histological analysis (H&E and Masson's trichrome staining). The severity of fibrosis is scored using the Ashcroft method.
-
The remaining lung tissue is homogenized and used to quantify collagen content using a hydroxyproline assay.
Visualizations
Caption: The ATX-LPA signaling pathway and the mechanism of action of this compound.
Caption: A representative preclinical development workflow for an ATX inhibitor.
Conclusion
This compound is a potent and selective inhibitor of autotaxin with promising preclinical activity in models of fibrosis and cancer cell migration. Its favorable pharmacokinetic profile supports its further development as a therapeutic agent for diseases driven by the dysregulation of the ATX-LPA signaling pathway. The data presented in this guide underscore the therapeutic potential of targeting autotaxin and provide a foundation for future clinical investigations of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Autotaxin Inhibitors in Treatment of Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Neuroprotective Effects of ATX Inhibitor 13 on Retinal Ganglion Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the therapeutic potential of ATX inhibitor 13 in protecting retinal ganglion cells (RGCs) from glaucomatous damage. Summarizing key findings from preclinical studies, this document provides a comprehensive overview of the inhibitor's efficacy, mechanism of action, and the experimental protocols used to evaluate its effects.
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells. The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a key player in the pathophysiology of glaucoma, contributing to RGC death. This compound, a potent and orally bioavailable inhibitor of autotaxin, has demonstrated significant neuroprotective effects in animal models of glaucoma. This guide details the quantitative data supporting its efficacy, the experimental methodologies employed in these studies, and the underlying signaling pathways.
Data Presentation: Efficacy of ATX Inhibitors in Glaucoma Models
Oral administration of ATX inhibitors has been shown to significantly reduce RGC loss in two distinct animal models of glaucoma: the Experimental Autoimmune Glaucoma (EAG) model and the Ischemia/Reperfusion (I/R) model. The protection of RGCs by ATX inhibition appears to be independent of intraocular pressure (IOP) changes.[1]
Table 1: Effect of ATX Inhibitors on Retinal Ganglion Cell Survival in the Experimental Autoimmune Glaucoma (EAG) Model
| Treatment Group | Mean RGC Density (cells/mm) | Standard Deviation | p-value (vs. Control) |
| Control (Co) | 63.2 | ± 11.4 | - |
| ONA Immunization (EAG) | 47.3 | ± 3.2 | 0.039 |
| ONA + PF-8380 (60 mpk) | 51.7 | ± 9.7 | 0.21 |
| ONA + ATX-R (20 mpk) | 48.3 | ± 9.6 | 0.06 |
Data from a study using ATX inhibitors PF-8380 and ATX-R in an autoimmune glaucoma model demonstrates a trend towards RGC protection.[2] Specific quantitative data for this compound in the EAG model from the primary study by Hunziker et al. (2022) was not publicly available in the searched resources.
Table 2: Effect of this compound on Retinal Ganglion Cell Loss in the Ischemia/Reperfusion (I/R) Model
| Treatment Group | Outcome |
| Ischemia/Reperfusion (I/R) | Significant RGC loss |
| I/R + this compound | Reduced RGC loss |
The primary study by Hunziker et al. (2022) states that oral treatment with this compound led to reduced RGC loss in the I/R model, though specific quantitative data was not available in the public search results.[1]
Signaling Pathways
The neuroprotective effect of this compound is attributed to its modulation of the ATX-LPA signaling pathway. Autotaxin (ATX) is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA, a bioactive lipid, signals through G protein-coupled receptors, primarily LPA1 and LPA2, to initiate downstream cascades that can lead to apoptosis. In the context of retinal ganglion cells, this pathway is implicated in cell death.
By inhibiting ATX, this compound reduces the production of LPA, thereby mitigating the pro-apoptotic signals. The downstream effects of LPA receptor activation in neurons involve the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK. This can lead to mitochondrial dysfunction, characterized by the translocation of Bax to the mitochondria and subsequent activation of caspase-3, a key executioner of apoptosis.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of ATX Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical pathway involved in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][2] Dysregulation of this pathway has been implicated in the progression of various diseases, notably idiopathic pulmonary fibrosis (IPF) and cancer.[3][4] Consequently, inhibiting ATX activity presents a promising therapeutic strategy. This document provides detailed in vivo experimental protocols for the evaluation of ATX inhibitor 13 , a novel and potent small molecule inhibitor of autotaxin, in preclinical models of pulmonary fibrosis and cancer.
Signaling Pathway
The ATX-LPA signaling cascade is initiated by the enzymatic conversion of lysophosphatidylcholine (LPC) to LPA by ATX.[5] LPA then binds to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6), on the cell surface. This binding activates downstream signaling pathways, including the Rho/ROCK, PI3K/AKT, and MAPK/ERK pathways, which in turn regulate cellular responses such as fibroblast proliferation and activation, epithelial cell apoptosis, and tumor cell invasion and metastasis.
Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the in vivo efficacy and pharmacokinetic profile of representative ATX inhibitors, which serve as a benchmark for evaluating this compound.
Table 1: In Vivo Efficacy of Representative ATX Inhibitors in a Murine Bleomycin-Induced Pulmonary Fibrosis Model
| Inhibitor | Dose (mg/kg, p.o.) | Dosing Frequency | Key Efficacy Results | Reference |
| GLPG1690 | 30 | Once Daily | Significant reduction in Ashcroft score and collagen content. | |
| PF-8380 | 30 | Twice Daily | >95% reduction in plasma and air pouch LPA levels. | |
| IOA-289 | 10, 30 | Once Daily | Dose-dependent reduction in lung fibrosis and collagen deposition. |
Table 2: In Vivo Efficacy of Representative ATX Inhibitors in Murine Cancer Models
| Inhibitor | Dose (mg/kg, p.o.) | Animal Model | Key Efficacy Results | Reference |
| IOA-289 | 100 | 4T1 breast cancer orthotopic | Significant reduction in tumor growth and metastasis. | |
| PF-8380 | 10 | GL261 glioblastoma heterotopic | Delayed tumor growth and decreased tumor neovascularization when combined with radiation. |
Table 3: Pharmacokinetic Parameters of Representative ATX Inhibitors in Preclinical Species
| Inhibitor | Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| GLPG1690 | Mouse | 10 | 1 | 1,500 | 11,000 | |
| PF-8380 | Rat | 30 | 0.5 | 1,200 | 2,700 | |
| IOA-289 | Mouse | 10 | 1 | 1,500 | 4,500 |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of this compound in a murine model of pulmonary fibrosis and a human tumor xenograft model.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This protocol outlines the procedure for inducing pulmonary fibrosis in mice using bleomycin and assessing the therapeutic efficacy of this compound.
References
Application Notes and Protocols for ATX Inhibitor 13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA in the extracellular space.[4][5] LPA then binds to a family of at least six G protein-coupled receptors (LPARs 1-6), activating downstream signaling pathways that regulate fundamental cellular processes, including proliferation, survival, migration, and differentiation. The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory disorders, making it a significant target for therapeutic intervention.
ATX inhibitor 13 is a novel, potent small molecule inhibitor of Autotaxin. A study detailing its development characterized it as having a high inhibitory potency with an IC50 of 6 nM. This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments. The methodologies are based on its established potency and general principles for handling potent enzyme inhibitors, designed to assist researchers in investigating the functional consequences of ATX inhibition in various cellular contexts.
Mechanism of Action: The ATX-LPA Signaling Axis
This compound exerts its effect by binding to Autotaxin and blocking its lysophospholipase D activity. This inhibition prevents the conversion of LPC to LPA, thereby reducing the local concentration of LPA available to bind to and activate its cognate receptors on the cell surface. The subsequent attenuation of LPA-mediated signaling cascades leads to the modulation of various cellular responses, such as decreased cell migration and proliferation.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Data Presentation: Potency of ATX Inhibitors
The following table summarizes the inhibitory potency of this compound and provides context by comparing it with other well-characterized ATX inhibitors. This data is essential for designing dose-response experiments.
| Inhibitor Name | IC50 Value | Assay Substrate | Target Cell/System | Reference |
| This compound | 6 nM | Amplex-Red Assay (LPC 18:1) | Human ATX Enzyme | |
| PF-8380 | 1.7 nM | LPC | Human ATX Enzyme | |
| IOA-289 | Not Specified | Not Specified | Pancreatic Cancer Cells | |
| Autotaxin-IN-6 | 30 nM | Not Specified | Human ATX Enzyme | |
| HA155 | 5.7 nM | LPC | Human ATX Enzyme |
Application Notes
Reconstitution and Storage
-
Solvent: this compound, like most small molecule inhibitors, is typically soluble in dimethyl sulfoxide (DMSO). Use high-quality, anhydrous DMSO to prepare stock solutions.
-
Stock Solution Preparation: Prepare a high-concentration stock solution, for example, at 10 mM. Briefly vortex to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When protected from light and moisture, stock solutions should be stable for several months.
Use in Cell Culture
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution into fresh, pre-warmed cell culture medium to the desired final concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Determining Optimal Concentration: The optimal working concentration of this compound will vary depending on the cell type, cell density, and the specific biological endpoint being measured. Given its low nanomolar IC50, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.
-
Stability in Media: The stability of small molecules in culture media can vary. For long-term experiments (e.g., > 24 hours), consider replenishing the medium with a fresh inhibitor to maintain a consistent effective concentration. A stability study can be performed by incubating the inhibitor in media under culture conditions and measuring its concentration over time using HPLC or LC-MS.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTS/MTT)
This protocol determines the effect of this compound on cell viability and proliferation.
Caption: Workflow for a cell viability and proliferation assay.
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound in culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2x compound dilutions to the appropriate wells. Remember to include wells for a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or as specified by the manufacturer) to each well. Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only), normalize the results to the vehicle control, and plot cell viability (%) against the inhibitor concentration. Calculate the EC50 value using non-linear regression analysis.
Protocol 2: Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol assesses the effect of this compound on cell migration, a key process regulated by the ATX-LPA axis.
Caption: Workflow for a Transwell cell migration assay.
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency and then serum-starve for 12-24 hours to reduce basal migration rates.
-
Chamber Setup: Place Transwell inserts (typically with an 8.0 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or a specific concentration of LPA) to the lower chamber.
-
Cell Treatment and Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Migration: Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert. Incubate the plate at 37°C for a period determined by the migratory capacity of the cell line (typically 4-24 hours).
-
Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol for 10 minutes, then stain with a 0.5% crystal violet solution for 20 minutes.
-
Quantification: Gently wash the inserts with water and allow them to air dry. Image multiple fields of view for each membrane using a light microscope. Count the number of migrated cells and calculate the average per condition.
Protocol 3: Western Blot for Downstream Signaling
This protocol is used to analyze the phosphorylation status of key proteins in LPA-activated signaling pathways, such as Akt and ERK, to confirm the inhibitory effect of this compound.
Methodology:
-
Cell Plating and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells by adding a known agonist, such as LPA (e.g., 1 µM) or the ATX substrate LPC (e.g., 1-10 µM), for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately place the plates on ice, wash twice with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates, collect them, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-ERK) and total proteins (e.g., Akt, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing ATX Inhibitor 13 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Consequently, inhibitors of ATX are valuable tools for research and potential therapeutic agents for diseases such as cancer and idiopathic pulmonary fibrosis.
ATX inhibitor 13 is a potent inhibitor of autotaxin. Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results in in vitro and in vivo studies. This document provides a detailed protocol for the preparation of a stock solution of this compound, along with important handling and storage recommendations.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information.
| Property | Value | Notes |
| Product Name | This compound (compound 10c) | A potent autotaxin inhibitor. |
| IC50 | 3.4 nM[1] | The half maximal inhibitory concentration against autotaxin. |
| Molecular Weight (MW) | User to input from Certificate of Analysis | Crucial for accurate molar concentration calculations. |
| Appearance | Crystalline solid | Visually inspect the compound upon receipt. |
| Purity | >98% (typically by HPLC) | Refer to the supplier's certificate of analysis for the exact purity of the specific lot. |
| Primary Solvent | Dimethyl sulfoxide (DMSO), anhydrous | This compound is expected to be soluble in DMSO. Other organic solvents like ethanol may also be suitable but should be tested on a small scale first. |
| Solubility in DMSO | User to determine | Expected to be ≥10 mM. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution. |
| Storage of Solid | -20°C, desiccated, protected from light | Long-term storage in a freezer is recommended to maintain stability. |
| Storage of Stock Solution | -20°C or -80°C in aliquots, protected from light | Aliquoting is critical to avoid repeated freeze-thaw cycles which can lead to degradation of the compound and introduction of moisture into the DMSO stock. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATX-LPA signaling pathway and the experimental workflow for preparing the this compound stock solution.
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
4.1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO, cell culture grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, amber (or foil-wrapped) cryovials for aliquots
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
4.2. Safety Precautions
-
This compound is a bioactive small molecule. The toxicological properties may not be fully characterized. Handle with care.
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling the solid compound and its solutions.
-
Perform all handling of the solid powder and concentrated stock solution in a chemical fume hood or a ventilated enclosure to avoid inhalation of the powder.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information. If an SDS is not available, handle the compound as a potentially hazardous substance.
4.3. Stock Solution Preparation (Example: 1 mL of 10 mM solution)
Step 1: Calculation
-
Obtain the molecular weight (MW) of this compound from the Certificate of Analysis provided by the supplier.
-
Use the following formula to calculate the mass of the inhibitor required to prepare the desired volume and concentration of the stock solution:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol ) x (1 g / 1000 mg) x (1000 mL / 1 L)
Simplified:Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000
For a 10 mM (0.01 M) stock in 1 mL (0.001 L): Mass (mg) = 0.01 mol/L * 0.001 L * MW ( g/mol ) * 1000 mg/g
Example Calculation (assuming a hypothetical MW of 450.5 g/mol ): Mass (mg) = 10 mM * 1 mL * 450.5 g/mol / 1000 = 4.505 mg
Step 2: Weighing the Compound
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass of this compound powder directly into the tared microcentrifuge tube. Record the actual mass weighed.
Step 3: Dissolution
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the inhibitor. For the example above, this would be 1 mL.
-
Tightly cap the tube.
Step 4: Solubilization
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not dissolve readily at room temperature, gentle warming in a 37°C water bath for a few minutes may aid dissolution. However, be cautious about the thermal stability of the compound.
Step 5: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials or clear cryovials wrapped in aluminum foil to protect from light.
-
Clearly label each aliquot with the name of the compound, the final concentration, the solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
4.4. Preparation of Working Solutions
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Prepare further dilutions of the stock solution in your cell culture medium or assay buffer immediately before use.
-
Important: The final concentration of DMSO in the assay should be kept as low as possible (typically <0.5%, and ideally <0.1%) as DMSO can have cytotoxic effects. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Conclusion
Proper preparation and storage of this compound stock solution are fundamental for obtaining accurate and reproducible results in downstream applications. By following this protocol and adhering to good laboratory practices, researchers can ensure the integrity and activity of this potent inhibitor for their scientific investigations. Always refer to the supplier-specific documentation for the most accurate information regarding the properties of your particular batch of this compound.
References
Application Notes and Protocols for Oral Administration of ATX Inhibitor-13 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[2][3][4] Consequently, inhibition of ATX is a promising therapeutic strategy for various diseases, such as cancer, fibrosis, and inflammatory conditions. These application notes provide a comprehensive overview and detailed protocols for the oral administration of a novel autotaxin inhibitor, designated ATX inhibitor-13 (ATXi-13), in rat models. The protocols outlined below are based on established methodologies for the preclinical evaluation of ATX inhibitors.
ATX-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin (ATX) in the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then activates a range of G protein-coupled receptors (LPARs), leading to downstream signaling cascades that influence various cellular processes. ATX inhibitors, such as ATXi-13, block the enzymatic activity of ATX, thereby reducing LPA production and mitigating its downstream effects.
Caption: The ATX-LPA signaling pathway and the mechanism of action of ATX inhibitor-13.
Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic data for representative autotaxin inhibitors administered orally to rats. This data serves as a reference for designing and evaluating studies with ATXi-13.
Table 1: Pharmacokinetic Parameters of Orally Administered ATX Inhibitors in Rats
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| ONO-8430506 | 3 | 0.5 - 1 | ~100 | - | - | |
| ONO-8430506 | 30 | 1 - 2 | ~1000 | - | Good | |
| BIO-32546 | 10 | 2 | ~150 | 594 | 66 | |
| Ex_31 | 15 (twice daily) | - | - | - | - | |
| T-13 | 60 | ~2 | ~1500 | ~7000 | 10.71 | |
| T-26 | 60 | ~4 | ~4000 | ~40000 | 65.79 |
Table 2: Pharmacodynamic Effects of Orally Administered ATX Inhibitors in Rats
| Compound | Dose (mg/kg) | Time Point | % Reduction in Plasma LPA | Reference |
| ONO-8430506 | 3 | 24 h | >70% | |
| ONO-8430506 | 30 | 24 h | >95% | |
| BI-2545 | 10 | - | Up to 90% | |
| Ex_31 | 15 (twice daily) | - | >95% | |
| BIO-32546 | 3 | 6 h | ~39% | |
| BIO-32546 | 10 | 6 h | ~52% |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of ATXi-13 by Gavage
This protocol details the procedure for the preparation and oral administration of ATXi-13 to rats via gavage.
Materials:
-
ATX inhibitor-13 (ATXi-13)
-
Vehicle (e.g., 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water, Polyethylene glycol (PEG))
-
Sprague-Dawley rats (male or female, 8-10 weeks old)
-
Appropriately sized oral gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the facility for at least one week prior to the experiment.
-
Formulation Preparation:
-
Calculate the required amount of ATXi-13 and vehicle based on the desired dose and the number of animals.
-
Prepare the formulation by suspending or dissolving ATXi-13 in the chosen vehicle. A common vehicle is 0.5% HPMC in water. Use a vortex mixer or sonicator to ensure a homogenous suspension.
-
-
Dosing:
-
Weigh each rat to determine the precise dosing volume. The maximum recommended dosing volume for rats is 10-20 ml/kg.
-
Properly restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body.
-
Gently extend the rat's head back to create a straight line through the neck and esophagus.
-
Measure the appropriate length of the gavage needle by holding it alongside the rat from the mouth to the last rib. Mark this length on the needle.
-
Insert the gavage needle into the mouth and gently advance it along the upper palate into the esophagus. The needle should pass easily with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administer the calculated volume of the ATXi-13 formulation slowly.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes.
-
Caption: Experimental workflow for the oral administration of ATXi-13 in rats.
Protocol 2: Pharmacokinetic (PK) Analysis
This protocol describes the collection of blood samples for the determination of the pharmacokinetic profile of ATXi-13.
Materials:
-
Rats treated with ATXi-13 as per Protocol 1
-
Blood collection tubes (e.g., with K2EDTA)
-
Syringes and needles or cannulas for blood collection
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Blood Collection:
-
Collect blood samples at predetermined time points after oral administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or via a surgically implanted cannula.
-
Collect approximately 100-200 µL of blood into EDTA-containing tubes at each time point.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of ATXi-13 in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.
-
Protocol 3: Pharmacodynamic (PD) Analysis - Plasma LPA Measurement
This protocol outlines the procedure for measuring the pharmacodynamic effect of ATXi-13 by quantifying the levels of lysophosphatidic acid (LPA) in plasma.
Materials:
-
Plasma samples collected as per Protocol 2
-
LPA extraction solvent (e.g., a mixture of organic solvents like methanol, chloroform, and water)
-
Internal standards (e.g., C17:0 LPA)
-
LC-MS/MS system
Procedure:
-
LPA Extraction:
-
Thaw the plasma samples on ice.
-
Add an internal standard to each plasma sample.
-
Perform a liquid-liquid extraction to isolate the lipids, including LPA.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of various LPA species (e.g., 18:2-LPA, 20:4-LPA).
-
-
Data Analysis:
-
Calculate the percentage reduction in plasma LPA levels at different time points and for different dose groups compared to vehicle-treated controls. This will demonstrate the in vivo target engagement of ATXi-13.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of the oral ATX inhibitor, ATXi-13, in rat models. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is crucial for advancing the development of novel ATX-targeted therapeutics. Researchers should adapt these protocols as necessary based on the specific properties of their inhibitor and the scientific questions being addressed.
References
Application Notes and Protocols for Autotaxin (ATX) Inhibition in an Ischemia/Reperfusion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia/reperfusion (I/R) injury is a critical concern in clinical scenarios such as stroke and myocardial infarction, where the restoration of blood flow to ischemic tissue paradoxically exacerbates cellular damage. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a key player in the pathophysiology of I/R injury.[1][2][3] ATX, a secreted lysophospholipase D, is the primary producer of LPA, a bioactive lipid that mediates a variety of cellular responses, including increased endothelial permeability.[1][4] Upregulation of the ATX-LPA axis during I/R contributes to the breakdown of vascular barriers, such as the blood-brain barrier, leading to edema and further tissue damage.
This document provides detailed application notes and protocols for the use of an autotaxin inhibitor in a preclinical model of ischemia/reperfusion. While the specific request was for "ATX inhibitor 13," a thorough literature search did not yield studies of this compound in an I/R model. Therefore, this document will focus on the well-characterized and potent ATX inhibitor, PF-8380 , as a representative tool compound for investigating the therapeutic potential of ATX inhibition in I/R injury.
Data Presentation
The following tables summarize the quantitative data from a study by Bhattarai et al. (2022), which investigated the effects of PF-8380 in a mouse model of cerebral ischemia/reperfusion.
Table 1: Effect of ATX Inhibitor PF-8380 on ATX Enzymatic Activity in a Mouse Model of Ischemia/Reperfusion
| Treatment Group | Mean Relative Fluorescence Units (RFU) | Standard Error of the Mean (SEM) |
| Sham | ~1,200 | ~100 |
| Ischemia/Reperfusion (I/R) | ~2,800 | ~200 |
| I/R + PF-8380 | ~1,500 | ~150 |
Data are estimated from Figure 5B of Bhattarai et al., 2022.
Table 2: Effect of ATX Inhibitor PF-8380 on Vascular Permeability (Evans Blue Assay) in a Mouse Model of Ischemia/Reperfusion
| Treatment Group | Mean Relative Fluorescence Units (RFU) | Standard Error of the Mean (SEM) |
| Sham | ~500 | ~50 |
| Ischemia/Reperfusion (I/R) | ~1,800 | ~200 |
| I/R + PF-8380 | ~800 | ~100 |
Data are estimated from Figure 5C of Bhattarai et al., 2022.
Table 3: Effect of ATX Inhibitor PF-8380 on Infarct Volume (TTC Staining) in a Mouse Model of Ischemia/Reperfusion
| Treatment Group | Mean Infarct Volume (% of Hemisphere) | Standard Error of the Mean (SEM) |
| Sham | 0 | 0 |
| Ischemia/Reperfusion (I/R) | ~45% | ~5% |
| I/R + PF-8380 | ~20% | ~3% |
Data are estimated from Figure 5D of Bhattarai et al., 2022.
Signaling Pathway and Experimental Workflow
Caption: The ATX-LPA signaling pathway in ischemia/reperfusion injury.
Caption: Experimental workflow for evaluating an ATX inhibitor in a mouse model of ischemia/reperfusion.
Experimental Protocols
Mouse Model of Focal Cerebral Ischemia/Reperfusion (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the induction of transient focal cerebral ischemia followed by reperfusion in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe for temperature monitoring
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicon-coated tip
-
Sutures
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 3% for induction, 1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Insert the 6-0 nylon monofilament through a small incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for 1.5 hours.
-
To initiate reperfusion, carefully withdraw the monofilament.
-
Suture the incision and allow the mouse to recover.
Administration of ATX Inhibitor (PF-8380)
Materials:
-
PF-8380
-
Vehicle (e.g., saline or as specified by the manufacturer)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Prepare a solution of PF-8380 in the appropriate vehicle at the desired concentration.
-
Immediately after the initiation of reperfusion (withdrawal of the monofilament), administer PF-8380 or vehicle control via intraperitoneal injection.
-
The dosage used in the cited study was 30 mg/kg body weight.
Assessment of Vascular Permeability (Evans Blue Assay)
This protocol measures the extravasation of Evans Blue dye into the brain parenchyma as an indicator of blood-brain barrier permeability.
Materials:
-
Evans Blue dye (2% in saline)
-
Saline
-
Anesthesia
-
Perfusion pump
-
Formamide
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
21 hours post-reperfusion (3 hours before sacrifice), inject Evans Blue dye (2% solution, 4 ml/kg) intravenously.
-
At 24 hours post-reperfusion, deeply anesthetize the mouse.
-
Perform transcardial perfusion with saline to remove intravascular dye.
-
Harvest the brain and separate the ischemic and non-ischemic hemispheres.
-
Incubate the brain tissue in formamide (1 ml per 100 mg tissue) at 60°C for 24 hours to extract the dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the concentration of Evans Blue using a standard curve.
Measurement of Infarct Volume (TTC Staining)
This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable and infarcted brain tissue.
Materials:
-
TTC solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At 24 hours post-reperfusion, euthanize the mouse and harvest the brain.
-
Chill the brain briefly at -20°C for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-20 minutes in the dark. Viable tissue will stain red, while infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Using image analysis software, measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume as a percentage of the total hemispheric volume.
References
- 1. mdpi.com [mdpi.com]
- 2. The ATX-LPA Axis Regulates Vascular Permeability during Cerebral Ischemic-Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Autotaxin inhibition attenuates endothelial permeability after ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Lysophosphatidic Acid (LPA) Levels Following Treatment with Autotaxin (ATX) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the blood.[1][2][3] The ATX-LPA signaling axis plays a crucial role in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[2][4] Dysregulation of this pathway is implicated in various diseases such as cancer, idiopathic pulmonary fibrosis (IPF), and other fibrotic conditions. Consequently, inhibitors of ATX are being actively investigated as potential therapeutic agents.
These application notes provide detailed protocols for the accurate measurement of LPA levels in plasma samples following the administration of an ATX inhibitor. The accurate quantification of LPA is critical for assessing the pharmacodynamic effects of ATX inhibitors and for understanding their therapeutic potential. The primary method described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for the sensitive and specific quantification of various LPA species.
ATX-LPA Signaling Pathway
Autotaxin hydrolyzes lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the cell surface, activating downstream signaling cascades that mediate its diverse biological effects. Inhibition of ATX is expected to reduce the circulating levels of LPA, thereby attenuating its downstream signaling.
Figure 1: The ATX-LPA signaling pathway and the mechanism of action for ATX inhibitors.
Quantitative Data on the Effect of ATX Inhibitors on LPA Levels
Several studies have demonstrated the potent effect of ATX inhibitors in reducing plasma LPA levels in both preclinical models and human subjects. The following tables summarize key findings from the literature.
| ATX Inhibitor | Species | Dose | Time Point | LPA Reduction (Total/Specific Species) | Reference |
| PF-8380 | Mouse | 30 mg/kg (IV) | 10 min | Statistically significant decrease in most major LPA species. | |
| HA130 | Mouse | 1 nmol/g (IV) | Multiple | Rapid and significant decrease in circulating LPA levels. | |
| GLPG1690 | Healthy Human Subjects | 20-1500 mg (single oral dose) | Multiple | Rapid, dose-dependent reduction in plasma LPA C18:2 levels, plateauing at ~80% reduction. | |
| GLPG1690 | LDLR-/- Mice | Not Specified | Not Specified | Significant reduction in plasma and liver levels of LPA 16:0 and total detected LPA species. |
Experimental Protocols
Plasma Sample Collection and Preparation
Accurate measurement of LPA is highly dependent on the proper collection and handling of blood samples to prevent artificial LPA production ex vivo.
Materials:
-
EDTA-coated collection tubes
-
Refrigerated centrifuge
-
ATX inhibitor for spiking (e.g., PF-8380 or a similar potent inhibitor)
-
Ice bucket
-
Pipettes and sterile, nuclease-free tubes
Protocol:
-
Collect whole blood into EDTA-coated tubes.
-
Immediately place the tubes on ice to minimize enzymatic activity.
-
As soon as possible, centrifuge the blood at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant, avoiding the buffy coat.
-
To prevent any residual ATX activity, it is recommended to add an ATX inhibitor to the plasma sample.
-
Aliquoted plasma samples should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.
Figure 2: Workflow for plasma sample preparation for LPA measurement.
Lipid Extraction from Plasma
This protocol is based on a single-phase extraction method which is efficient and compatible with high-throughput LC-MS/MS analysis.
Materials:
-
1-Butanol/Methanol (1:1 v/v) with 5 mM ammonium formate
-
Internal standards (e.g., a mix of deuterated LPA species)
-
Sonicator
-
High-speed centrifuge
-
Glass inserts for autosampler vials
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Add an appropriate amount of the internal standard solution.
-
Add 100 µL of the 1-butanol/methanol (1:1 v/v) extraction solvent.
-
Vortex the mixture for 10 seconds.
-
Sonicate the mixture for 60 minutes in a sonic water bath at 20°C.
-
Centrifuge at 16,000 x g for 10 minutes at 20°C.
-
Carefully transfer the supernatant to a glass insert within an autosampler vial for LC-MS/MS analysis.
LPA Quantification by LC-MS/MS
The analysis of LPA species is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Instrumentation and Conditions (Example):
-
LC System: A system capable of binary solvent gradient elution.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the different LPA species.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each LPA species and their corresponding internal standards should be optimized.
Data Analysis: The concentration of each LPA species is determined by calculating the ratio of the peak area of the analyte to the peak area of its corresponding internal standard. A calibration curve is generated using known concentrations of LPA standards to quantify the LPA levels in the unknown samples.
Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate measurement of LPA levels in plasma following treatment with ATX inhibitors. Adherence to proper sample collection and preparation procedures is paramount to obtaining reliable and reproducible data. The use of LC-MS/MS allows for the sensitive and specific quantification of multiple LPA species, providing a comprehensive assessment of the pharmacodynamic effects of ATX inhibition. This information is invaluable for the preclinical and clinical development of novel therapeutics targeting the ATX-LPA signaling pathway.
References
Application Notes: Utilizing ATX Inhibitor 13 in Cancer Cell Migration Assays
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling lipid. The ATX-LPA signaling axis is crucial in various physiological processes, and its dysregulation is strongly implicated in cancer progression, including tumor cell migration, invasion, and metastasis. Elevated ATX expression is associated with increased tumor aggressiveness in various cancers, making it a compelling therapeutic target. ATX inhibitor 13 (13-Butoxyberberine Bromide) has been identified as an inhibitor of cancer cell migration and invasion. These application notes provide a comprehensive overview and protocol for utilizing this compound in cancer cell migration assays.
Mechanism of Action
This compound exerts its effects by targeting the ATX-LPA signaling pathway. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades that promote cytoskeletal reorganization and cell motility. By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating the signaling that drives cancer cell migration.
Data Presentation
The inhibitory effect of this compound on cancer cell migration has been quantified in studies using the A431 skin cancer cell line. The data is summarized in the table below.
| Cell Line | Inhibitor Concentration (µM) | Migration Suppression (%) |
| A431 | 1 | 40.4 |
| A431 | 3 | 56.6 |
| A431 | 5 | 75.4 |
Experimental Protocols
Transwell Migration Assay Protocol
This protocol outlines the steps for a transwell migration assay to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., A431)
-
This compound (13-Butoxyberberine Bromide)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS
-
Staining solution: 0.1% Crystal Violet in 20% methanol
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
The day before the assay, replace the growth medium with serum-free medium and incubate overnight. This step is to starve the cells and increase their migratory response to a chemoattractant.
-
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of the wells, add 600 µL of complete medium (containing 10% FBS) as a chemoattractant.
-
In separate wells for the inhibitor treatment groups, add complete medium containing the desired concentrations of this compound (e.g., 1, 3, and 5 µM).
-
Include a control group with complete medium only (no inhibitor).
-
-
Cell Seeding:
-
Harvest the serum-starved cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours, or for a time period optimized for the specific cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 15-20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Once dry, visualize the stained cells under a microscope.
-
Count the number of migrated cells in several random fields of view for each membrane.
-
Alternatively, the dye can be eluted by incubating the membrane in a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader to quantify migration.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Determine the percentage of migration inhibition for each concentration of this compound compared to the control group.
-
Mandatory Visualization
Application Notes and Protocols for Autotaxin Inhibitor 13
A Representative Study Using Ziritaxestat (GLPG1690)
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in cellular signaling by converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid mediator that signals through G protein-coupled receptors (GPCRs) to influence a wide array of cellular functions, including proliferation, migration, survival, and differentiation.[1][2] The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, such as cancer, inflammation, and fibrosis, making ATX a compelling therapeutic target.[1]
While the specific compound "autotaxin inhibitor 13" is listed by some suppliers as "Autotaxin-IN-13" with a reported IC50 of 6 nM, detailed public information, including its chemical structure and comprehensive application data, is scarce. Therefore, this document provides detailed application notes and protocols using the well-characterized and clinically evaluated autotaxin inhibitor, Ziritaxestat (GLPG1690) , as a representative example for researchers, scientists, and drug development professionals. Ziritaxestat is a selective autotaxin inhibitor that has undergone extensive investigation, providing a wealth of data for designing and interpreting experiments. Although Phase 3 trials for idiopathic pulmonary fibrosis (IPF) were discontinued, the compound remains a valuable tool for preclinical research.
Commercial Availability of Ziritaxestat (GLPG1690)
Ziritaxestat (GLPG1690) is available for research purposes from various chemical suppliers. It is important to source the compound from a reputable vendor to ensure its purity and quality for experimental use. PharmaCompass provides a list of manufacturers and suppliers of Ziritaxestat. Additionally, companies like Selleck Chemicals and MedchemExpress offer Ziritaxestat for laboratory research, often providing basic data on solubility and storage.
Data Presentation
In Vitro Activity of Ziritaxestat (GLPG1690)
The following table summarizes the in vitro potency of Ziritaxestat against autotaxin from different species.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 131 nM | Human | Recombinant ATX | |
| Ki | 15 nM | Human | Recombinant ATX | |
| IC50 (LPA 18:2 production) | 242 nM | Human | Healthy donor plasma | |
| IC50 (LPA 18:2 production) | 418 nM | Mouse | Plasma | |
| IC50 (LPA 18:2 production) | 542 nM | Rat | Plasma | |
| hERG Inhibition IC50 | 15 µM | Human | Manual patch clamp |
In Vivo Efficacy of Ziritaxestat (GLPG1690) in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
This table presents the in vivo effects of Ziritaxestat in a preclinical model of idiopathic pulmonary fibrosis.
| Dosage | Route of Administration | Study Duration | Key Findings | Reference |
| 10 and 30 mg/kg | Oral (twice daily) | Not specified | Demonstrated significant activity in reducing fibrosis. | |
| 3 mg/kg and higher | Oral | Not specified | Sustainable decrease in plasma LPA levels. |
Experimental Protocols
Protocol 1: In Vitro Autotaxin Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound against autotaxin using a fluorogenic substrate.
Workflow for In Vitro Autotaxin Inhibition Assay
Workflow for determining the in vitro IC50 of an autotaxin inhibitor.
Materials:
-
Recombinant human autotaxin
-
Fluorogenic autotaxin substrate (e.g., FS-3 from Echelon Biosciences)
-
Ziritaxestat (GLPG1690)
-
Assay buffer (e.g., Tris-based buffer with physiological salt concentrations and BSA)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Ziritaxestat in DMSO, followed by a final dilution in assay buffer.
-
Add a small volume (e.g., 10 µL) of the diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the autotaxin enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read).
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Pharmacodynamic Assessment in Mice
This protocol outlines a method to assess the in vivo target engagement of Ziritaxestat by measuring plasma LPA levels.
Workflow for In Vivo Pharmacodynamic Study
Workflow for assessing in vivo target engagement of an autotaxin inhibitor.
Materials:
-
Male C57BL/6 mice
-
Ziritaxestat (GLPG1690)
-
Vehicle for oral administration (e.g., as described by suppliers, a mix of DMSO, PEG300, Tween-80, and saline)
-
Blood collection tubes (containing anticoagulant)
-
Equipment for lipid extraction and LC-MS/MS analysis
Procedure:
-
Acclimate mice to the experimental conditions for at least one week.
-
Prepare the dosing formulation of Ziritaxestat in the appropriate vehicle. For example, a stock solution in DMSO can be diluted in a mixture of PEG300, Tween-80, and saline.
-
Administer Ziritaxestat or vehicle control to mice via oral gavage at the desired dose (e.g., 3, 10, or 30 mg/kg).
-
At various time points post-dosing (e.g., 1, 3, 6, 24 hours), collect blood samples via a suitable method (e.g., tail vein or terminal cardiac puncture).
-
Process the blood samples by centrifugation to obtain plasma.
-
Perform lipid extraction from the plasma samples.
-
Analyze the extracted lipids using a validated LC-MS/MS method to quantify the levels of specific LPA species (e.g., LPA 18:2).
-
Calculate the percent reduction in plasma LPA levels at each time point and for each dose group relative to the vehicle-treated group.
Signaling Pathway
The Autotaxin-LPA Signaling Pathway
Autotaxin is the primary producer of extracellular LPA. LPA then binds to its cognate G protein-coupled receptors (LPAR1-6) on the cell surface, activating downstream signaling cascades that regulate key cellular processes. Inhibition of autotaxin reduces the production of LPA, thereby attenuating these downstream effects.
The Autotaxin-LPA signaling pathway and the mechanism of inhibition.
References
Troubleshooting & Optimization
ATX inhibitor 13 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ATX inhibitor 13. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of autotaxin (ATX), with an IC₅₀ of 3.4 nM.[1] It functions by inhibiting the lysophospholipase D activity of ATX, which is responsible for the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). By blocking this enzymatic activity, this compound reduces the levels of extracellular LPA, a signaling molecule involved in various cellular processes such as proliferation, migration, and survival.
Q2: What are the primary research applications for this compound?
This compound is primarily used in cancer research. Studies have shown that it can inhibit the proliferation and migration of various cancer cell lines.[1] It has also been observed to induce apoptosis and cause G2 phase cell cycle arrest in RAW264.7 macrophage-like cells.[1] Given the role of the ATX-LPA signaling axis in fibrosis, this inhibitor may also be relevant for studies on fibrotic diseases.
Q3: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid powder at -20°C for long-term storage. For short-term storage, 4°C is acceptable. When preparing stock solutions, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the compound from light and moisture.
Solubility and Stability
Quantitative Data Summary
| Property | Data |
| Solubility | DMSO: Soluble. While a specific maximum solubility is not provided in publicly available datasheets, it is common practice to prepare stock solutions in DMSO at concentrations of 10-50 mM. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. For example, a 1:1 solution of DMSO:PBS (pH 7.2) may achieve a solubility of approximately 0.5 mg/ml.[2] Ethanol: Soluble, but potentially at a lower concentration than DMSO.[2] Water: Poorly soluble. |
| Stability | Solid: Stable for at least two years when stored at -20°C. In Solution (DMSO): Stock solutions in DMSO can be stored at -80°C for up to six months, or at -20°C for one month. It is recommended to use freshly prepared aqueous solutions and not to store them for more than one day. Avoid repeated freeze-thaw cycles. |
| Chemical Properties | Molecular Formula: C₂₇H₂₈N₄O₄ Molecular Weight: 484.54 g/mol |
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
-
Question: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?
-
Possible Causes & Solutions:
-
Inhibitor Precipitation: The inhibitor may have precipitated out of the cell culture medium.
-
Recommendation: Visually inspect the culture medium for any precipitate. Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to prevent the inhibitor from crashing out of solution. Prepare fresh dilutions from a DMSO stock solution for each experiment.
-
-
Incorrect Concentration: The concentration of the inhibitor may be too low to elicit a response.
-
Recommendation: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay conditions.
-
-
Cell Line Sensitivity: The cell line you are using may not be sensitive to ATX inhibition.
-
Recommendation: Confirm that your cell line expresses ATX and is responsive to LPA signaling. Consider using a positive control cell line known to be sensitive to ATX inhibitors, such as A2058 melanoma cells.
-
-
Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.
-
Recommendation: Use a fresh aliquot of the inhibitor from a properly stored stock. Avoid repeated freeze-thaw cycles.
-
-
Issue 2: Compound Precipitation in Aqueous Buffers
-
Question: I am having trouble dissolving this compound in my aqueous assay buffer. What should I do?
-
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For your working solution, dilute the DMSO stock into your aqueous buffer with vigorous vortexing. The final DMSO concentration in your assay should be kept as low as possible (ideally below 0.5%) to avoid affecting the biological system. If solubility is still an issue, consider using a surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01%) in your buffer, but first, verify that the surfactant does not interfere with your assay.
-
-
Issue 3: Off-Target Effects Observed
-
Question: I am observing cellular effects that are not consistent with the known function of ATX. Could these be off-target effects?
-
Possible Causes & Solutions:
-
High Inhibitor Concentration: Using the inhibitor at concentrations significantly above its IC₅₀ can lead to interactions with other proteins.
-
Recommendation: Use the lowest effective concentration of the inhibitor that gives the desired on-target effect.
-
-
Lack of Specificity: While potent, no inhibitor is perfectly specific.
-
Recommendation: To confirm that the observed phenotype is due to ATX inhibition, consider using a structurally different ATX inhibitor as a control. Additionally, a rescue experiment, where you exogenously add LPA to the system, could help determine if the effects are specifically due to the depletion of LPA.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Cell-Based Proliferation Assay
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀.
-
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for a cell-based proliferation assay using this compound.
References
Technical Support Center: Optimizing ATX Inhibitor 13 for In Vitro Studies
Welcome to the technical support center for ATX inhibitor 13. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 10c, is a potent and orally active inhibitor of Autotaxin (ATX) with an IC₅₀ of 3.4 nM in enzymatic assays[1]. ATX is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) in the extracellular space[2][3][4]. By inhibiting the enzymatic activity of ATX, the inhibitor blocks the production of LPA, thereby downregulating the diverse cellular responses mediated by LPA receptors, which include cell proliferation, survival, and migration[5].
Q2: What is the ATX-LPA signaling pathway?
The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis is a key pathway in many physiological and pathological processes. Extracellular ATX converts LPC into LPA. LPA then binds to at least six different G protein-coupled receptors (GPCRs), known as LPAR1-6, on the cell surface. This binding activates various downstream signaling cascades, including the PI3K-AKT, RAS-MAPK, and Rho pathways, which in turn regulate fundamental cellular functions like proliferation, migration, and survival. Dysregulation of this pathway is implicated in diseases such as cancer, fibrosis, and inflammation.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Q3: Is this compound cytotoxic?
Yes, unlike some other ATX inhibitors that are reported to be non-cytotoxic, this compound has demonstrated dose-dependent cytotoxicity and anti-proliferative activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549, NCI-H1581, H2228), liver (Hep3B), and murine macrophage-like (RAW264.7) cells. The cytotoxic effects are typically observed after prolonged incubation (e.g., 72 hours). In RAW264.7 cells, it has also been shown to induce apoptosis and G2 phase cell cycle arrest.
Q4: What is a recommended starting concentration for in vitro studies?
The optimal concentration of this compound is highly dependent on the assay type and cell line used. There is a significant difference between its biochemical potency (enzymatic IC₅₀) and its cellular potency (cellular IC₅₀).
-
For enzymatic assays using purified recombinant ATX, concentrations in the low nanomolar range are effective, consistent with its enzymatic IC₅₀ of 3.4 nM.
-
For cell-based assays , a much higher concentration is required. A starting dose-response experiment ranging from 0.1 µM to 20 µM is recommended. The reported cellular IC₅₀ values for anti-proliferative effects after 72 hours range from 0.58 µM to 6.59 µM depending on the cell line.
| Parameter | Value | Assay Type | Reference |
| Enzymatic IC₅₀ | 3.4 nM | ATX Enzyme Activity | |
| Cellular IC₅₀ (Hep3B) | 0.58 ± 0.11 µM | Cytotoxicity (72h) | |
| Cellular IC₅₀ (RAW264.7) | 0.63 ± 0.26 µM | Cytotoxicity (72h) | |
| Cellular IC₅₀ (MDA-MB-231) | 3.29 ± 0.37 µM | Cytotoxicity (72h) | |
| Cellular IC₅₀ (MCF-7) | 3.87 ± 0.37 µM | Cytotoxicity (72h) | |
| Cellular IC₅₀ (NCI-H2228) | 4.27 ± 0.21 µM | Cytotoxicity (72h) | |
| Cellular IC₅₀ (NCI-H1581) | 4.76 ± 0.57 µM | Cytotoxicity (72h) | |
| Cellular IC₅₀ (A549) | 6.59 ± 0.26 µM | Cytotoxicity (72h) |
Troubleshooting Guide
Q5: I am not observing the expected inhibitory effect in my cell-based assay. What could be the cause?
There are several potential reasons for a lack of efficacy in cellular assays. Use the following guide to troubleshoot the issue.
Caption: Troubleshooting logic for lack of inhibitory effect in cell-based assays.
-
Inhibitor Concentration: The most common issue is using a concentration that is too low. The effective concentration in a cellular environment is often 100- to 1000-fold higher than the enzymatic IC₅₀ due to factors like cell membrane permeability, protein binding, and inhibitor stability. Solution: Perform a wide dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell line and endpoint.
-
Serum in Media: Standard fetal bovine serum (FBS) contains high levels of both ATX and its substrate, LPC, as well as LPA itself. This can mask the effect of the inhibitor. Solution: Conduct experiments in serum-free media if possible. If serum is required for cell viability, use charcoal-stripped serum to reduce the levels of lipids and proteins, or reduce the serum concentration.
-
Cell Line Sensitivity: The effect of ATX inhibition is dependent on the cell line's reliance on the ATX-LPA signaling axis for the measured phenotype (e.g., proliferation, migration). Solution: Confirm that your cell line expresses LPA receptors and responds to exogenously added LPA. This will validate that the signaling pathway is active in your model system.
-
Assay Endpoint: Measuring a distal endpoint like cell viability after 72 hours may not be sensitive enough to detect subtle, early effects on signal transduction. Solution: Consider more proximal assays, such as measuring LPA levels in the conditioned media, or functional assays known to be LPA-dependent, like cell migration or invasion assays.
Q6: My experimental results are inconsistent. What are the common causes of variability?
-
Inhibitor Stock and Storage: Ensure the inhibitor is properly stored. Prepare stock solutions in a suitable solvent like DMSO, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C.
-
Cell Culture Conditions: Maintain consistency in cell culture practices. Use cells within a narrow passage number range, ensure consistent seeding densities, and be aware that different lots of serum can have varying levels of ATX and LPA.
-
Assay Timing and Execution: For enzymatic assays, pre-incubation time with the inhibitor before adding the substrate can be critical. For cellular assays, ensure timing of treatments and measurements is consistent across experiments.
Q7: I'm observing higher-than-expected cytotoxicity. How can I manage this?
-
Confirm On-Target Effect: this compound is known to be cytotoxic at micromolar concentrations. To confirm this is an on-target effect, try a rescue experiment. Add exogenous LPA to the media along with the inhibitor. If the cytotoxicity is mediated by the inhibition of LPA production, the addition of LPA should partially rescue the cells.
-
Reduce Incubation Time: The reported IC₅₀ values for cytotoxicity are for a 72-hour incubation. If you are studying acute signaling events, a much shorter incubation time (e.g., 1-24 hours) may be sufficient to inhibit the pathway without causing widespread cell death.
-
Solvent Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor to rule out solvent-induced toxicity.
Experimental Protocols
Protocol 1: In Vitro ATX Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from methods using the fluorogenic substrate FS-3.
-
Materials:
-
Human recombinant ATX
-
FS-3 substrate (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.05% Triton X-100 or 30 µM BSA, pH 8.0.
-
This compound
-
Black 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
In a black 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted inhibitor to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Add 20 µL of recombinant human ATX (final concentration ~1-10 nM) to all wells except the negative control.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of FS-3 substrate (final concentration ~1 µM).
-
Immediately measure fluorescence (Excitation: 485 nm, Emission: 520 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine percent inhibition relative to the positive control and calculate the IC₅₀ value using non-linear regression.
-
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT-based)
This protocol assesses the anti-proliferative effect of the inhibitor.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of medium containing the inhibitor or vehicle control (DMSO) to the wells.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol measures the effect of the inhibitor on cell migration, a process often stimulated by LPA.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Culture plates or inserts for creating a cell-free gap
-
Microscope with imaging capabilities
-
-
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specific culture insert.
-
Gently wash with PBS to remove detached cells.
-
Replace the medium with fresh medium (preferably low-serum to reduce baseline migration) containing various concentrations of this compound or a vehicle control.
-
Image the scratch at time 0.
-
Incubate the plate at 37°C and acquire images of the same fields at regular intervals (e.g., 8, 16, 24 hours).
-
Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure and determine the effect of the inhibitor compared to the control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery and synthetic optimization of a novel scaffold for hydrophobic tunnel-targeted autotaxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum autotaxin levels in chronic disease and acute exacerbation of fibrosing interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ATX inhibitor 13
Welcome to the technical support center for ATX Inhibitor 13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you address potential challenges and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). ATX is a secreted enzyme primarily responsible for the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] By inhibiting the enzymatic activity of ATX, this compound effectively reduces the extracellular production of LPA, a critical signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, survival, and invasion.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: While this compound has been designed for high selectivity towards Autotaxin, as with any small molecule inhibitor, off-target effects are a possibility and should be considered. Potential off-target interactions could theoretically occur with other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, though selectivity profiling is crucial to confirm this.[3] Additionally, due to the pleiotropic effects of LPA signaling, long-term or high-concentration use of any ATX inhibitor warrants careful monitoring for unintended consequences on pathways regulated by LPA receptors (LPARs).[4] It is recommended to perform counter-screens against a panel of related enzymes and receptors to empirically determine the off-target profile in your experimental system.
Q3: In which experimental models is this compound expected to be effective?
A3: Given the role of the ATX-LPA signaling axis in various pathologies, this compound is expected to be effective in in vitro and in vivo models of diseases characterized by elevated ATX expression or LPA signaling. This includes models of idiopathic pulmonary fibrosis (IPF), liver fibrosis, various cancers (particularly those where ATX promotes metastasis), and inflammatory conditions.
Q4: What is the recommended solvent for dissolving and storing this compound?
A4: For initial use, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental medium to the final working concentration. It is critical to ensure the final DMSO concentration in your assay is kept low (typically below 0.5% v/v) to avoid solvent-induced artifacts. For long-term storage, aliquoting the DMSO stock solution and storing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibitory activity in an in vitro enzyme assay.
-
Possible Cause 1: Inhibitor Precipitation.
-
Troubleshooting Step: Visually inspect the assay wells for any signs of precipitation after adding the inhibitor. Reduce the final concentration of the inhibitor or adjust the solvent composition if solubility is an issue.
-
-
Possible Cause 2: Inhibitor Degradation.
-
Troubleshooting Step: Prepare fresh dilutions of the inhibitor from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of the inhibitor in the specific assay buffer and temperature can also be assessed over time using methods like HPLC.
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Troubleshooting Step: Ensure that the pH, temperature, and buffer components of the assay are optimal for ATX activity. Verify the concentration and purity of the recombinant ATX enzyme and the substrate (LPC or a fluorogenic analog).
-
-
Possible Cause 4: High Substrate Concentration.
-
Troubleshooting Step: If this compound is a competitive inhibitor, its apparent potency (IC50) will increase with higher substrate concentrations. Perform the assay at a substrate concentration at or below the Michaelis constant (Km) to accurately determine the inhibitor's potency.
-
Issue 2: High background signal or variability in cell-based assays.
-
Possible Cause 1: Cytotoxicity at high concentrations.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration range at which this compound is non-toxic to your cells. All subsequent experiments should be conducted at concentrations below the toxicity threshold.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: To confirm that the observed phenotype is due to on-target inhibition of ATX, consider using a structurally unrelated ATX inhibitor as a positive control. A rescue experiment, such as supplementing the media with exogenous LPA, can also help to confirm that the effect is due to the depletion of LPA.
-
-
Possible Cause 3: Solvent effects.
-
Troubleshooting Step: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the vehicle-only control, and is at a non-toxic level.
-
-
Possible Cause 4: Assay variability.
-
Troubleshooting Step: Optimize cell seeding density and assay duration to ensure consistent results. Use appropriate controls and normalize the data to the vehicle-treated group.
-
Data Presentation
Table 1: Representative Potency of Different Classes of Autotaxin Inhibitors
| Inhibitor Class | Representative Compound | Binding Mode | Target | IC50 (nM) | Reference |
| Lipid-like Analogs | S32826 | Competitive | ATX | ~1 | |
| Small Molecule (Active Site) | PF-8380 | Competitive | ATX | 2.2 | |
| Small Molecule (Allosteric) | GLPG1690 (Ziritaxestat) | Non-competitive | ATX | ~25 | |
| Hypothetical | This compound | TBD | ATX | TBD | N/A |
This table provides examples of well-characterized ATX inhibitors and is intended for comparative purposes. The specific binding mode and potency of this compound should be determined experimentally.
Experimental Protocols
1. In Vitro Autotaxin Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Autotaxin.
-
Materials:
-
Recombinant human ATX
-
Fluorogenic substrate (e.g., FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0)
-
This compound
-
DMSO
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add recombinant human ATX to each well and pre-incubate with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell-Based Migration Assay (Boyden Chamber)
-
Objective: To assess the effect of this compound on the migration of a cancer cell line known to respond to LPA.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (serum-free for the assay)
-
Lysophosphatidylcholine (LPC)
-
This compound
-
Boyden chamber apparatus with porous inserts (e.g., 8 µm pores)
-
Calcein-AM or similar cell stain
-
-
Procedure:
-
Starve the cells in a serum-free medium for several hours prior to the assay.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle.
-
Add the cell suspension to the upper chamber of the Boyden chamber inserts.
-
Fill the lower chamber with serum-free medium containing LPC as a substrate for endogenous or exogenous ATX.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the insert.
-
Elute the stain and quantify the absorbance or fluorescence, or count the number of migrated cells under a microscope.
-
Compare the migration in the presence of the inhibitor to the vehicle control.
-
Mandatory Visualizations
Caption: The ATX-LPA signaling pathway and the point of intervention for this compound.
Caption: A typical experimental workflow for characterizing a novel ATX inhibitor.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ATX inhibitor 13 experimental results
This technical support center provides troubleshooting guides and frequently asked questions for researchers using ATX Inhibitor 13, a novel small molecule inhibitor of Autotaxin (ATX). The information is intended for scientists and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is designed to be a potent and specific inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][2] LPA is a bioactive signaling lipid that interacts with a family of G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including cell proliferation, migration, survival, and inflammation.[3][4] By inhibiting the enzymatic activity of ATX, this compound reduces the production of extracellular LPA, thereby attenuating LPA-driven signaling pathways.[4] This mechanism is critical in pathological conditions where the ATX-LPA axis is dysregulated, such as in fibrosis and cancer.
Q2: What are the different types of ATX inhibitors and how does this compound fit in?
ATX inhibitors are broadly classified into four types based on their binding mode to the ATX enzyme.
-
Type I inhibitors bind to both the catalytic active site and the hydrophobic pocket. A well-known example is PF-8380.
-
Type II inhibitors exclusively occupy the hydrophobic pocket, competing with the lipid substrate LPC.
-
Type III inhibitors are allosteric inhibitors that bind to a tunnel-like structure within the ATX protein.
-
Type IV inhibitors bind to both the hydrophobic pocket and the allosteric tunnel.
This compound is a hypothetical compound, but for the purposes of this guide, we will consider it a Type I inhibitor, targeting the catalytic activity of ATX. The specific binding characteristics should be confirmed experimentally.
Q3: What is the primary biomarker for confirming the in vivo activity of this compound?
The primary and most reliable biomarker for confirming in vivo target engagement of an ATX inhibitor is the reduction of LPA levels in plasma or other relevant biological fluids. Successful inhibition of ATX will lead to a measurable decrease in the concentration of various LPA species.
Q4: What are the expected downstream effects of ATX inhibition in a cellular context?
By reducing LPA production, ATX inhibitors are expected to block LPA-mediated cellular responses. These can include, but are not limited to:
-
Reduced cell migration and invasion, particularly in cancer cell lines that are responsive to LPA.
-
Decreased cell proliferation and survival.
-
Attenuation of pro-fibrotic signaling pathways.
-
Modulation of inflammatory responses.
The specific effects will depend on the cell type and the specific LPARs they express.
Troubleshooting In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent inhibitor concentration due to poor solubility. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO for each experiment. Ensure complete solubilization before diluting into assay buffer. Consider pre-incubation of the inhibitor with the enzyme. |
| Instability of the inhibitor in aqueous buffer. | Minimize the time the inhibitor is in aqueous solution before the start of the assay. Perform stability tests of the inhibitor in your assay buffer. | |
| Variability in recombinant ATX enzyme activity. | Use a consistent lot of recombinant ATX. Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Always run a positive control inhibitor (e.g., PF-8380) to normalize for enzyme activity. | |
| No or low inhibitory activity observed. | Incorrect assay setup. | Verify the concentrations of all reagents, including the substrate (LPC or a synthetic substrate like FS-3) and the enzyme. Ensure the assay conditions (pH, temperature, incubation time) are optimal for ATX activity. |
| Degraded inhibitor. | Use a fresh vial of this compound. Store the compound as recommended by the manufacturer, protected from light and moisture. | |
| Substrate-dependent inhibition. | The observed potency of some ATX inhibitors can vary depending on the substrate used (e.g., natural LPC vs. artificial substrates like FS-3). If possible, test the inhibitor's activity using a mass spectrometry-based assay with the natural substrate. | |
| Inconsistent results in cell-based assays (e.g., migration, proliferation). | Low endogenous ATX expression in the cell line. | Choose a cell line known to secrete functional ATX (e.g., MDA-MB-435 melanoma cells). Alternatively, you can add exogenous recombinant ATX to the cell culture medium to stimulate LPA-dependent responses. |
| Presence of LPA in serum-containing media. | Serum contains high levels of LPA which can mask the effect of inhibiting de novo LPA production. Perform cell-based assays in serum-free or low-serum media, or use charcoal-stripped serum to remove lipids. | |
| Non-catalytic effects of ATX. | ATX can have signaling functions independent of its enzymatic activity, for example, by interacting with integrins. If your results are inconsistent with LPA pathway inhibition, consider investigating potential non-catalytic roles of ATX in your experimental system. |
Troubleshooting In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| No reduction in plasma LPA levels after administration. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance). | Perform pharmacokinetic studies to determine the inhibitor's half-life, Cmax, and bioavailability. Adjust the dosing regimen (dose and frequency) accordingly. |
| Inadequate formulation for in vivo delivery. | The inhibitor may have poor solubility, leading to precipitation upon injection. Develop a suitable vehicle for administration (e.g., using solvents like DMSO, PEG300, and Tween 80). | |
| Lack of efficacy in a disease model despite LPA reduction. | The ATX-LPA axis may not be a primary driver in the chosen animal model. | Re-evaluate the role of ATX and LPA in the specific disease model. Ensure that the timing of inhibitor administration aligns with the window of ATX-LPA pathway activation in the disease progression. |
| Redundant pathways for LPA production. | While ATX is the major source of extracellular LPA, other minor pathways may exist. The level of LPA reduction achieved may not be sufficient for a therapeutic effect. | |
| Observed toxicity or adverse effects. | Off-target effects of the inhibitor. | Conduct off-target screening to identify potential unintended molecular targets. |
| Issues with the vehicle used for administration. | Run a vehicle-only control group to assess any toxicity associated with the formulation itself. |
Comparative Data of Known ATX Inhibitors
The following table summarizes the in vitro potency of several well-characterized ATX inhibitors. This data can serve as a benchmark for evaluating the performance of this compound.
| Inhibitor | Type | Target | IC50 | Assay Substrate | Reference |
| PF-8380 | Type I | Human ATX | 1.7 nM | LPC | |
| GLPG1690 (Ziritaxestat) | Type IV | Human ATX | - | - | |
| PAT-048 | Type II | Human ATX | 1.1 nM | LPC | |
| S32826 | Lipid-like | Human ATX | 5.6 nM | LPC | |
| ATX-1d | - | Human ATX | 1.8 µM | - | |
| BMP-22 | - | Human ATX | 0.2 µM | - |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Experimental Protocols
Protocol 1: In Vitro ATX Activity Assay (Amplex Red Method)
This protocol describes a common fluorescence-based assay to measure the choline-releasing activity of ATX, which is an indirect measure of LPA production.
Materials:
-
Recombinant human ATX
-
This compound
-
L-α-lysophosphatidylcholine (LPC) (e.g., 16:0 LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a working solution of ATX (e.g., 6.4 nM) in assay buffer.
-
Prepare a substrate solution of LPC (e.g., 200 µM) in assay buffer.
-
Prepare the Amplex Red/HRP/Choline Oxidase detection mix according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 2 µL of this compound at various concentrations (or DMSO for control) to the wells of the 96-well plate.
-
Add 50 µL of the ATX working solution to each well (except for "no enzyme" controls, which receive assay buffer).
-
Cover the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the LPC substrate solution to all wells to start the enzymatic reaction.
-
-
Detection:
-
Add 50 µL of the Amplex Red detection mix to each well.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Measurement of Plasma LPA Levels by LC-MS/MS
This protocol provides a general workflow for quantifying LPA in plasma samples from in vivo studies to confirm target engagement.
Materials:
-
Plasma samples from animals treated with vehicle or this compound.
-
LPA internal standard (e.g., C17:0 LPA).
-
Organic solvents (e.g., methanol, acetonitrile, isopropanol).
-
Formic acid.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add the LPA internal standard.
-
Add 3-4 volumes of cold organic solvent (e.g., methanol containing 0.1% formic acid) to precipitate proteins and extract lipids.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., 100 µL of methanol/water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation of different LPA species.
-
Use multiple reaction monitoring (MRM) mode on the mass spectrometer to detect and quantify specific LPA species and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of LPA standards.
-
Calculate the concentration of each LPA species in the plasma samples by normalizing their peak areas to the peak area of the internal standard and comparing to the standard curve.
-
Determine the percent reduction in LPA levels in the inhibitor-treated group compared to the vehicle-treated group.
-
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: ATX Inhibitor In Vivo Toxicity Assessment
Disclaimer: Information on a specific compound designated "ATX inhibitor 13" is not publicly available in the scientific literature. This guide provides a general overview of the in vivo toxicity assessment of autotaxin (ATX) inhibitors, using data from representative, well-characterized molecules such as GLPG1690 (Ziritaxestat) and BBT-877 as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the common animal models used for in vivo toxicity studies of ATX inhibitors?
A1: Preclinical toxicity studies for ATX inhibitors are typically conducted in at least two species: one rodent (commonly rats) and one non-rodent (commonly dogs). This is a standard requirement for regulatory submissions to assess the safety profile of a new drug candidate before human clinical trials.
Q2: What is the primary mechanism of action of ATX inhibitors that might lead to toxicity?
A2: ATX inhibitors block the enzymatic activity of autotaxin, which is responsible for the production of lysophosphatidic acid (LPA). LPA is a signaling molecule involved in numerous physiological processes, including cell proliferation, survival, and migration. While the inhibition of LPA production is the therapeutic goal in diseases like idiopathic pulmonary fibrosis (IPF), systemic suppression of this pathway could theoretically lead to off-target effects. However, preclinical and clinical studies with several ATX inhibitors have generally shown them to be well-tolerated.
Q3: Have there been any dose-limiting toxicities observed for ATX inhibitors in preclinical studies?
A3: Based on available data for representative compounds like GLPG1690 and BBT-877, no major dose-limiting toxicities have been reported in preclinical studies. These compounds have demonstrated a wide therapeutic window, meaning there is a significant margin between the effective dose and a dose that causes severe adverse effects. For instance, preclinical studies with GLPG1690 in rats and dogs showed a clear window between therapeutic efficacy and any signs of toxicity.[1] Similarly, BBT-877 has been reported to have a favorable safety profile in preclinical models.[2][3]
Q4: What are the typical clinical signs of toxicity to monitor for during an in vivo study with an ATX inhibitor?
A4: During in vivo toxicity studies, animals are closely monitored for a range of clinical signs, including but not limited to:
-
Changes in body weight and food consumption.
-
Alterations in behavior, such as lethargy or hyperactivity.
-
Gastrointestinal issues, like diarrhea or vomiting.
-
Changes in coat appearance or posture.
-
Any signs of pain or distress.
Troubleshooting Guides
Problem 1: Unexpected mortality in the high-dose group of a rodent study.
-
Possible Cause: The maximum tolerated dose (MTD) may have been exceeded.
-
Troubleshooting Steps:
-
Review the dose-ranging study data to ensure the high dose was appropriately selected.
-
Analyze the pharmacokinetics of the compound in the specific animal model to check for unexpected accumulation.
-
Conduct a thorough necropsy and histopathology of the deceased animals to identify the target organs of toxicity.
-
Consider reducing the high dose in subsequent studies.
-
Problem 2: Significant weight loss observed in treated animals compared to the control group.
-
Possible Cause: This could be due to reduced food intake (palatability issues with the formulation or drug-induced anorexia) or a systemic toxic effect.
-
Troubleshooting Steps:
-
Monitor food and water consumption daily to differentiate between reduced intake and metabolic effects.
-
If using a medicated feed, assess the palatability of the formulation.
-
Perform clinical pathology (hematology and clinical chemistry) to check for signs of systemic toxicity, such as liver or kidney damage.
-
Consider alternative routes of administration, such as oral gavage, to bypass palatability issues.
-
Problem 3: No adverse effects are observed even at the highest tested dose.
-
Possible Cause: The ATX inhibitor may have a very high safety margin, or the maximum feasible dose was not high enough to induce toxicity.
-
Troubleshooting Steps:
-
Confirm through pharmacokinetic analysis that the animals were exposed to a sufficiently high level of the compound.
-
If the highest dose was limited by the solubility or stability of the compound, this should be noted in the study report.
-
This outcome is generally positive and helps establish a high No-Observed-Adverse-Effect Level (NOAEL).
-
Quantitative Data Summary
The following table summarizes preclinical toxicity data for the representative ATX inhibitor BBT-877. Specific NOAELs for GLPG1690 are not publicly available but are on file with the manufacturer.
| Compound | Species | Study Duration | Route of Administration | Dose Levels | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| BBT-877 | Rodent | 4 weeks | Oral | Up to 1000 mg/kg/day | Not explicitly stated, but no remarkable findings up to 1000 mg/kg/day. HED of NOAEL estimated at ~6 grams.[2] | Favorable safety profile.[2] |
| BBT-877 | Non-rodent | Not specified | Oral | Up to 300 mg/kg/day | No remarkable findings up to 300 mg/kg/day. | Favorable safety profile. |
HED: Human Equivalent Dose
Experimental Protocols
Representative Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats
This protocol is a generalized example based on standard practices for preclinical toxicology studies.
1. Objective: To evaluate the potential toxicity of an ATX inhibitor following daily oral administration to rats for 28 days.
2. Test System:
-
Species: Sprague-Dawley or Wistar rats.
-
Age: 6-8 weeks at the start of the study.
-
Number of Animals: 10 males and 10 females per group.
3. Experimental Design:
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
-
Route of Administration: Oral gavage.
-
Dosing Volume: Typically 5-10 mL/kg.
-
Frequency: Once daily.
-
Duration: 28 days.
-
Recovery Group: An additional set of animals in the control and high-dose groups may be kept for a 14 or 28-day treatment-free period to assess the reversibility of any findings.
4. In-Life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Observations: Detailed examination once daily.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examined before the start of treatment and at termination.
5. Clinical and Anatomic Pathology:
-
Hematology and Clinical Chemistry: Blood samples are collected at termination. Parameters include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and markers for liver and kidney function.
-
Urinalysis: Conducted at termination.
-
Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart, gonads) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from the other dose groups are also examined.
Visualizations
ATX-LPA Signaling Pathway
Caption: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway and the point of intervention for ATX inhibitors.
Experimental Workflow for In Vivo Toxicity Study
Caption: A typical experimental workflow for a repeat-dose in vivo toxicity study in rodents.
References
Technical Support Center: Overcoming Resistance to ATX Inhibitor C13
Welcome to the technical support center for ATX Inhibitor C13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATX Inhibitor C13?
ATX Inhibitor C13 is a potent and selective small molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[4][5] LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR1-6) to promote cell proliferation, survival, migration, and invasion, all of which contribute to cancer progression and therapeutic resistance. By inhibiting ATX, ATX Inhibitor C13 reduces the production of LPA, thereby attenuating these pro-tumorigenic signaling pathways.
Q2: My cancer cell line is showing reduced sensitivity to ATX Inhibitor C13 over time. What are the potential mechanisms of resistance?
Resistance to ATX inhibitors can arise from several mechanisms that reactivate the LPA signaling pathway or activate bypass pathways:
-
Upregulation of LPA Receptors: Increased expression of LPARs, particularly LPAR1 and LPAR2, can sensitize cells to even low levels of residual LPA.
-
Activation of Downstream Signaling: Mutations or epigenetic changes can lead to the constitutive activation of downstream signaling molecules such as PI3K, AKT, or MAPK, making the cells less dependent on LPA-mediated signaling.
-
Activation of Bypass Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of ATX. The Hippo-YAP1 and JAK-STAT3 signaling pathways have been implicated in resistance to targeted therapies and may be involved.
-
Increased LPA Production from Alternative Sources: While ATX is the primary source of extracellular LPA, other enzymes like phospholipase A2 may contribute to LPA production, and their upregulation could confer resistance.
Q3: How can I overcome resistance to ATX Inhibitor C13 in my experiments?
Combination therapy is a promising strategy to overcome resistance. Consider the following combinations:
-
Conventional Chemotherapy: Combining ATX Inhibitor C13 with standard chemotherapeutic agents (e.g., paclitaxel, cisplatin) can enhance their efficacy by preventing LPA-mediated survival signals.
-
Targeted Therapies: Co-treatment with inhibitors of downstream signaling pathways (e.g., PI3K/AKT inhibitors) or bypass pathways (e.g., YAP1 or STAT3 inhibitors) can be effective.
-
Immunotherapy: The ATX-LPA axis has been shown to modulate the tumor microenvironment and suppress anti-tumor immunity. Combining ATX Inhibitor C13 with immune checkpoint inhibitors may enhance the anti-tumor immune response.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for ATX Inhibitor C13 in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells. Optimal density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay. |
| Drug Preparation | Prepare fresh stock solutions of ATX Inhibitor C13 and dilute to working concentrations immediately before use. Ensure complete solubilization. |
| Assay Incubation Time | Optimize the incubation time for both the drug treatment and the viability reagent (e.g., MTT, CCK-8). |
| Cell Line Stability | Acquired resistance can alter IC50 values. Regularly perform quality control checks on your cell lines, such as STR profiling, to ensure consistency. |
Problem 2: No significant increase in apoptosis observed after treatment with ATX Inhibitor C13 alone.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for inducing apoptosis in your specific cell line. |
| Apoptosis Assay Sensitivity | Use a combination of apoptosis assays for confirmation. For example, complement western blotting for cleaved caspases with a functional assay like Annexin V staining. |
| Dominant Pro-Survival Signaling | The cell line may have strong intrinsic pro-survival signaling that is not solely dependent on the ATX-LPA axis. Analyze the expression and activation of key survival proteins (e.g., Bcl-2 family members, activated AKT). Consider combination therapy to block these survival pathways. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of ATX Inhibitor C13 Alone and in Combination
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) * |
| MDA-MB-231 (Breast Cancer) | ATX Inhibitor C13 | 50 | - |
| Paclitaxel | 10 | - | |
| ATX Inhibitor C13 + Paclitaxel | - | 0.6 | |
| PANC-1 (Pancreatic Cancer) | ATX Inhibitor C13 | 75 | - |
| Gemcitabine | 20 | - | |
| ATX Inhibitor C13 + Gemcitabine | - | 0.5 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Table 2: Effect of ATX Inhibitor C13 on Apoptosis Marker Expression (Western Blot Densitometry)
| Treatment | Cell Line | Fold Change in Cleaved Caspase-3 | Fold Change in Cleaved PARP |
| ATX Inhibitor C13 (50 nM) | MDA-MB-231 | 1.8 | 1.5 |
| Paclitaxel (10 nM) | MDA-MB-231 | 2.5 | 2.1 |
| ATX Inhibitor C13 + Paclitaxel | MDA-MB-231 | 4.2 | 3.8 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of ATX Inhibitor C13, the combination drug, or both for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with ATX Inhibitor C13 as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Synergy Analysis
-
Experimental Design: Design a checkerboard or constant ratio experiment with various concentrations of ATX Inhibitor C13 and the combination drug.
-
Data Collection: Perform a cell viability assay as described above for each drug alone and in combination.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates an antagonistic effect.
Visualizations
Caption: Mechanism of action of ATX Inhibitor C13 in the ATX-LPA signaling pathway.
Caption: Overcoming resistance to ATX Inhibitor C13 with combination therapies.
Caption: Experimental workflow for evaluating ATX Inhibitor C13 efficacy.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autotaxin inhibition: challenges and progress toward novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Experiments with ATX Inhibitor 13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving ATX inhibitor 13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 10c) is a potent and orally active inhibitor of autotaxin (ATX), with an IC50 of 3.4 nM.[1] Autotaxin is an enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and survival.[2] By inhibiting ATX, this compound blocks the production of LPA, thereby interfering with these cellular processes. In preclinical studies, this compound has been shown to inhibit the proliferation and migration of cancer cells, and to induce apoptosis (programmed cell death) and cell cycle arrest at the G2 phase.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For stock solutions, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions in aqueous buffers or cell culture media, it is best to prepare them fresh for each experiment by diluting the DMSO stock. The final DMSO concentration in cell-based assays should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.
Q3: How does this compound compare to other common ATX inhibitors like PF-8380 and GLPG1690?
A3: this compound, PF-8380, and GLPG1690 are all potent ATX inhibitors, but they have different chemical structures and may exhibit different pharmacokinetic and pharmacodynamic properties. The following table summarizes some key quantitative data for these inhibitors.
| Parameter | This compound | PF-8380 | GLPG1690 (Ziritaxestat) |
| ATX IC50 | 3.4 nM | 2.8 nM (isolated enzyme) | 131 nM |
| Cellular Potency | Antiproliferative IC50s ranging from 0.58 to 6.59 µM in various cancer cell lines. | IC50 of 101 nM in human whole blood. | Potent inhibition of ATX in human and rodent plasma (IC50 in the 100-500 nM range). |
| Known Off-Target Effects | Specific off-target profile not extensively published. As with many kinase inhibitors, off-target effects are possible. | hERG inhibition (IC50 = 480 nM). | hERG inhibition (IC50 = 2.9 µM). |
| In Vivo Activity | Orally active with an acceptable safety profile in mice at doses up to 1000 mg/kg. | Orally bioavailable with moderate clearance. Reduces LPA levels in vivo. | Orally administered, rapidly absorbed and eliminated. Reduces plasma LPA levels. |
Troubleshooting Guides
Issue 1: High Variability in ATX Activity Assays (e.g., Amplex Red Assay)
Possible Causes and Solutions:
-
Inconsistent Reagent Preparation:
-
Solution: Prepare fresh working solutions of all reagents for each experiment. Ensure complete dissolution of powdered reagents. The Amplex Red reagent is light-sensitive and should be protected from light.
-
-
Variability in Enzyme Activity:
-
Solution: Aliquot recombinant ATX enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Ensure consistent incubation times and temperatures.
-
-
Interference from Serum Components:
-
Solution: If using serum-containing samples, be aware that serum albumin can bind to lipids and other molecules, potentially interfering with the assay. Consider using serum-free conditions or purifying ATX from the sample if possible.
-
-
High Background Fluorescence:
-
Solution: A high background signal in the Amplex Red assay can be due to the auto-oxidation of the Amplex Red reagent or the presence of contaminating peroxidases. Use high-quality reagents and protect the Amplex Red solution from light. Running a "no enzyme" control is crucial to determine the background signal.
-
Issue 2: Inconsistent Results in Cell-Based Assays (Migration, Proliferation, Apoptosis)
Possible Causes and Solutions:
-
Inhibitor Precipitation:
-
Solution: this compound, like many small molecules, may have limited solubility in aqueous solutions. When diluting the DMSO stock into cell culture media, ensure rapid and thorough mixing to prevent precipitation. If precipitation is observed, consider lowering the final concentration or using a different formulation with excipients, if available.
-
-
Cell Seeding Density and Health:
-
Solution: Ensure consistent cell seeding densities across all wells and experiments. Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment.
-
-
Variability in Treatment Conditions:
-
Solution: Ensure accurate and consistent dilution of this compound for all treatments. Use a positive control (e.g., another known ATX inhibitor) and a vehicle control (DMSO) in every experiment.
-
-
Off-Target Effects:
-
Solution: At high concentrations, small molecule inhibitors can have off-target effects. To confirm that the observed phenotype is due to ATX inhibition, consider performing a rescue experiment by adding exogenous LPA. Additionally, using a structurally different ATX inhibitor should ideally produce a similar phenotype.
-
Experimental Protocols
Amplex Red Autotaxin Activity Assay
This protocol is adapted from established methods for measuring ATX activity.
Materials:
-
Recombinant human ATX
-
This compound
-
Lysophosphatidylcholine (LPC) (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2
-
Black, flat-bottom 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of LPC in an appropriate solvent (e.g., ethanol).
-
Prepare working solutions of Amplex Red, HRP, and choline oxidase in assay buffer. Protect the Amplex Red solution from light.
-
-
Assay Setup:
-
Add 50 µL of assay buffer containing various concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Add 25 µL of recombinant ATX to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of a substrate mix containing LPC, Amplex Red, HRP, and choline oxidase to each well.
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader (excitation ~530-560 nm, emission ~590 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This is a common method to assess cell migration.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
This compound
-
Culture plates (e.g., 6-well or 12-well plates)
-
Pipette tips (p200 or p1000) for creating the scratch
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.
-
-
Create the "Wound":
-
Once the cells are confluent, use a sterile pipette tip to create a straight scratch across the center of the monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium containing different concentrations of this compound or a vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at various time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at each time point for each condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the rate of migration between the treated and control groups.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to attach.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE™) to avoid damaging the cell membrane.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
ATX-LPA Signaling Pathway
The following diagram illustrates the central role of Autotaxin (ATX) in the production of lysophosphatidic acid (LPA) and the subsequent activation of downstream signaling pathways. This compound acts by blocking the conversion of lysophosphatidylcholine (LPC) to LPA.
Caption: ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines a logical workflow for characterizing the effects of this compound in a series of in vitro experiments.
Caption: A typical experimental workflow for characterizing this compound.
Troubleshooting Logic for Inconsistent Cell-Based Assay Results
This diagram provides a logical approach to troubleshooting when unexpected or variable results are obtained in cell-based assays with this compound.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
ATX inhibitor 13 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ATX Inhibitor 13.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored in tightly sealed vials. For maximum stability, it is recommended to store aliquots at -80°C, which can preserve the solution for up to two years.[1] Alternatively, storage at -20°C is suitable for up to one year.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is best practice to prepare single-use aliquots.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO.[1] For in vivo experiments, a suitable formulation involves a suspension in a mixture of N-methyl-2-pyrrolidone (NMP) and a gelatin/NaCl solution (10%/90%).[2]
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the available literature. However, compounds with an imidazo[1,2-a]pyridine core can be susceptible to hydrolysis under strong acidic or basic conditions. Oxidation is another potential degradation pathway for complex organic molecules. It is crucial to use high-purity solvents and store the compound under the recommended inert conditions where possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity in Experiments | 1. Improper storage of stock solutions. 2. Repeated freeze-thaw cycles. 3. Contamination of the stock solution. 4. Degradation due to age or improper handling. | 1. Ensure stock solutions are stored at -80°C or -20°C as recommended. 2. Prepare and use single-use aliquots. 3. Use sterile techniques when handling solutions. Prepare fresh solutions if contamination is suspected. 4. Use a fresh vial of the inhibitor and prepare a new stock solution. |
| Precipitate Formation in Stock Solution | 1. Exceeded solubility in the chosen solvent. 2. Stored at a temperature where the solvent freezes, causing the solute to precipitate. | 1. Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a more dilute stock solution. 2. Ensure the storage temperature is appropriate for the solvent used. For example, DMSO freezes at a higher temperature than water. |
| Inconsistent Experimental Results | 1. Inaccurate concentration of the stock solution. 2. Degradation of the inhibitor. | 1. Recalibrate pipettes and ensure accurate weighing of the solid compound. 2. Prepare a fresh stock solution from a new vial of the inhibitor. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | 3 years | |
| Solid | 4°C | 2 years | |
| In Solvent | -80°C | 2 years | |
| In Solvent | -20°C | 1 year |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a specific amount of the solid inhibitor using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 596.55 g/mol ), weigh out 5.97 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 2 years).
Visualizations
Caption: ATX signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in a cell-based assay.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
interpreting unexpected data with ATX inhibitor 13
Welcome to the technical support center for ATX Inhibitor 13. This resource is designed to help you interpret unexpected experimental data and provide guidance on troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, small-molecule inhibitor of Autotaxin (ATX), also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2).[1] It functions by binding to the active site of ATX, preventing the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1][2] This leads to a reduction in extracellular LPA levels, thereby inhibiting downstream signaling through LPA receptors (LPAR1-6).[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for Autotaxin, high concentrations may exhibit off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific model system. Some small molecule inhibitors can interact with other proteins, and it's a known issue in drug development that off-target interactions can be the cause of a compound's effects.
Troubleshooting Unexpected Data
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: No effect on cell migration or proliferation at expected concentrations.
Q: I'm using this compound at the recommended concentration, but I'm not observing the expected decrease in cancer cell migration or proliferation. What could be the cause?
A: This is a common issue that can arise from several factors. Here is a logical workflow to diagnose the problem:
Possible Causes & Solutions:
-
Inhibitor Instability or Insolubility: Poor solubility or degradation can significantly reduce the effective concentration of the inhibitor.
-
Solution: Ensure the compound is fully dissolved in your working medium. Some inhibitors have poor aqueous solubility. Visually inspect for precipitates. Prepare fresh dilutions from a new stock aliquot for each experiment. Confirm the activity of your inhibitor batch using a direct ATX enzymatic assay (see Protocol 1).
-
-
Low ATX-LPA Signaling in Your Model: The ATX-LPA axis may not be the primary driver of the phenotype you are studying in your specific cell line. ATX expression can vary significantly between cell types and even between different cancer subtypes.
-
Solution: Confirm that your cells of interest secrete active ATX and that this is the primary source of LPA in your culture system. Measure ATX protein levels in your cell culture supernatant via ELISA or Western Blot. You can also measure LPA levels in the media using mass spectrometry to confirm that this compound effectively reduces them.
-
-
Redundant Signaling Pathways: Cells can have compensatory signaling pathways. Even with effective ATX inhibition, other pathways might be driving cell migration and proliferation.
-
Solution: Investigate other potential pro-migratory pathways active in your cells. Combining this compound with inhibitors of other pathways (e.g., EGFR, MET) may reveal synergistic effects.
-
Issue 2: Unexpected Cell Toxicity or Off-Target Effects.
Q: I'm observing significant cell death or phenotypic changes that are not consistent with LPA signaling inhibition. What should I do?
A: Unexplained cytotoxicity can be due to off-target effects, which are a known challenge for many small molecule inhibitors.
Data on this compound Selectivity:
The following table summarizes the IC50 values of this compound against ATX and a panel of related enzymes and common off-target kinases.
| Target Protein | IC50 (nM) | Inhibition Mode |
| Autotaxin (hATX) | 1.8 | Competitive |
| NPP1 | > 10,000 | - |
| NPP3 | > 10,000 | - |
| PI3Kα | 5,200 | - |
| mTOR | 8,900 | - |
| hERG | 6,300 | - |
Possible Causes & Solutions:
-
High Inhibitor Concentration: The most common cause of off-target effects is using the inhibitor at a concentration that is too high.
-
Solution: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) alongside your functional assay. This will help you determine the therapeutic window where you see inhibition of ATX activity without significant cell death. The effective concentration should be well below the concentration that induces toxicity.
-
-
Contamination of Inhibitor Stock: Impurities in the compound or solvent can lead to unexpected biological effects.
-
Solution: If possible, obtain a fresh batch of the inhibitor. Ensure your DMSO or other solvents are of high purity and are properly stored.
-
-
Specific Off-Target Liabilities: While designed for selectivity, the chemical scaffold may have an affinity for other proteins at higher concentrations.
-
Solution: If you suspect a specific off-target effect (e.g., inhibition of a particular kinase), you can test this directly using relevant assays. If the off-target effect is unavoidable, consider using a structurally different ATX inhibitor as a control to confirm that the desired phenotype is due to ATX inhibition and not an artifact of the chemical structure.
-
Key Experimental Protocols
Protocol 1: In Vitro ATX Enzymatic Activity Assay (FS-3 based)
This protocol is used to confirm the direct inhibitory activity of this compound on recombinant human ATX (hATX).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of Assay Buffer.
-
Add 10 µL of diluted this compound or DMSO vehicle control.
-
Add 20 µL of recombinant hATX (final concentration ~4 nM).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of FS-3 substrate (a fluorogenic ATX substrate, final concentration ~1 µM).
-
-
Data Acquisition:
-
Immediately begin reading fluorescence (e.g., Ex/Em = 485/528 nm) in a kinetic mode for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to ATX activity.
-
-
Analysis:
-
Calculate the reaction velocity (slope of the linear portion of the kinetic curve).
-
Normalize the velocities to the DMSO control and plot against inhibitor concentration to determine the IC50 value.
-
Protocol 2: Transwell Cell Migration Assay
This protocol assesses the effect of this compound on the migratory capacity of cells.
Methodology:
-
Cell Preparation:
-
Starve cells in serum-free media for 12-24 hours.
-
Harvest cells and resuspend them in serum-free media containing various concentrations of this compound or a vehicle control (DMSO).
-
-
Assay Setup:
-
Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Add media containing a chemoattractant (e.g., 10% FBS or purified LPA) to the lower chamber.
-
Add 100 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory rate of the cells (e.g., 6-24 hours).
-
-
Analysis:
-
Remove the inserts and carefully wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane (e.g., with methanol) and stain (e.g., with Crystal Violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Compare the migration in inhibitor-treated wells to the vehicle control.
-
Underlying Signaling Pathway
The diagram below illustrates the canonical ATX-LPA signaling pathway that is targeted by this compound. Inhibition of ATX blocks the production of LPA, thereby preventing the activation of downstream pathways that control cell proliferation, survival, and migration.
References
Technical Support Center: Measuring ATX Inhibitor Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals evaluating the in vivo efficacy of Autotaxin (ATX) inhibitors, with a focus on compounds structurally related to "inhibitor 13".
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an ATX inhibitor like inhibitor 13?
A1: Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[2][3] LPA then binds to at least six G-protein-coupled receptors (LPAR1-6), activating downstream signaling pathways that influence cell proliferation, migration, survival, and invasion.[4] ATX inhibitors, such as inhibitor 13, work by blocking the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its downstream pathological effects in diseases like fibrosis, cancer, and neurodegeneration.
Q2: What is the most critical pharmacodynamic (PD) biomarker to measure for confirming target engagement of an ATX inhibitor in vivo?
A2: The most critical pharmacodynamic biomarker is the level of lysophosphatidic acid (LPA) in plasma or other relevant biological fluids (e.g., bronchoalveolar lavage fluid). A successful ATX inhibitor should lead to a significant, dose-dependent reduction in LPA levels in treated animals compared to the vehicle control group. This measurement provides direct evidence that the inhibitor is engaging its target and exerting its intended biochemical effect. Monitoring plasma LPA levels is a standard method for assessing the in vivo efficacy of ATX inhibitors.
Q3: Which in vivo models are suitable for testing the efficacy of ATX inhibitor 13?
A3: The choice of in vivo model depends on the therapeutic area of interest. Based on the known roles of the ATX-LPA axis, several models are appropriate:
-
Fibrosis: Bleomycin-induced pulmonary fibrosis is a common model where ATX inhibition has been shown to reduce lung fibrosis and collagen deposition.
-
Cancer: Syngeneic orthotopic tumor models, such as 4T1 or E0771 breast cancer models, are used to evaluate the impact of ATX inhibitors on tumor growth and metastasis.
-
Neurodegeneration/Glaucoma: Models like the experimental autoimmune glaucoma (EAG) and ischemia/reperfusion (I/R) models in rodents are used to assess the neuroprotective effects of ATX inhibitors on retinal ganglion cells.
-
Inflammation and Pain: Carrageenan-induced paw inflammation and acetic acid-induced visceral pain models can be used to evaluate the anti-inflammatory and analgesic properties of ATX inhibitors. Joint pain models like the mono-sodium iodoacetate (MIA) model are also relevant.
Q4: What are the expected therapeutic outcomes of this compound treatment in these models?
A4: Expected outcomes vary by model but generally involve the amelioration of disease pathology. For instance, in a glaucoma model, oral treatment with an optimized ATX inhibitor led to reduced retinal ganglion cell (RGC) loss. In cancer models, decreased tumor growth and inhibited metastasis are key endpoints. In fibrosis models, a significant reduction in lung fibrosis and collagen deposition is expected. Across various inflammatory models, a reduction in inflammation and pain-related behaviors is anticipated.
Troubleshooting Guides
Problem: No significant reduction in plasma LPA levels is observed after inhibitor administration.
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | Profile the compound for oral bioavailability and plasma exposure. An ATX inhibitor with a potent IC50 needs a favorable in vivo PK profile to be effective. Consider alternative routes of administration (e.g., intravenous) to bypass absorption issues. |
| Incorrect Dosing | Perform a dose-response study to determine the optimal dose for LPA reduction. Studies have shown a dose-dependent decrease in plasma LPA levels with ATX inhibitors. |
| Assay Issues | Ensure the LPA measurement method, typically LC-MS/MS, is validated and sensitive enough to detect changes. Pay close attention to sample collection and processing to prevent ex vivo LPA generation. |
Problem: No therapeutic effect is observed despite a significant reduction in plasma LPA.
| Possible Cause | Troubleshooting Step |
| Disease Model Selection | Confirm that the chosen animal model is dependent on the ATX-LPA signaling pathway. The ATX-LPA axis is implicated in numerous diseases, but its role may not be central in all models. |
| Timing of Treatment | The therapeutic window for intervention may be critical. Initiate treatment at different stages of the disease (e.g., prophylactic vs. therapeutic) to determine the optimal timing. |
| Target Tissue Penetration | Assess the concentration of the inhibitor in the target tissue. Insufficient drug exposure at the site of action can limit efficacy, even with systemic LPA reduction. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Representative ATX Inhibitors
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key In Vivo Efficacy Results |
| Lead Compound 13 (ATX-i) | Experimental Autoimmune Glaucoma (EAG) & Ischemia/Reperfusion (I/R) | Rats | Oral administration | Reduced retinal ganglion cell (RGC) loss in both models. |
| Compound-1 | Mono-sodium iodoacetate (MIA) & Meniscal Tear (Joint Pain) | Rats | Oral administration | Dose-dependent decrease in joint pain. |
| PF-8380 | Bleomycin-induced Pulmonary Fibrosis | Mice | Not specified | Attenuated pulmonary fibrosis, decreased plasma and BALF LPA levels, reduced inflammation and collagen deposition. |
| GLPG1690 (Ziritaxestat) | Bleomycin-induced Lung Fibrosis | Mice | Not specified | Reduction of lung fibrosis, dose-dependent reduction of plasma LPA 18:2 levels (up to 90%). |
| MT-5562F | Bleomycin-induced Systemic Sclerosis | C57BL/6 Mice | 30 and 60 mg/kg, once daily | Significantly reduced skin thickening and myofibroblast count. |
Experimental Protocols
Protocol 1: Evaluation of ATX Inhibitor Efficacy in a Rodent Glaucoma Model
This protocol is based on the methodology used for evaluating the lead compound "inhibitor 13".
-
Animal Model: Use appropriate rat strains for the experimental autoimmune glaucoma (EAG) or ischemia/reperfusion (I/R) models.
-
Disease Induction:
-
EAG Model: Immunize rats with an optic nerve antigen homogenate. Control animals receive sodium chloride.
-
I/R Model: Induce retinal ischemia by elevating the intraocular pressure (IOP) in one eye to 140 mmHg for 60 minutes, followed by reperfusion. The contralateral eye serves as a control.
-
-
Inhibitor Administration: Administer the ATX inhibitor (e.g., inhibitor 13) via oral gavage at a predetermined dose and frequency. The vehicle is administered to the control group.
-
Efficacy Endpoints:
-
Evaluate retinae and optic nerves at specific time points (e.g., 28 days post-EAG induction or 7 and 14 days post-I/R induction).
-
Quantify retinal ganglion cell (RGC) loss through histological analysis.
-
Assess neurofilament distortion in the optic nerve.
-
-
Pharmacodynamic Endpoint:
-
Collect plasma samples at various time points after administration to measure LPA levels via LC-MS/MS to confirm target engagement.
-
Protocol 2: Measurement of Plasma LPA Levels
This is a generalized protocol for the key pharmacodynamic endpoint.
-
Sample Collection: Collect whole blood from treated and vehicle control animals into EDTA-containing tubes and immediately place them on ice.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Promptly transfer the plasma to fresh tubes for storage at -80°C until analysis.
-
LPA Extraction: Perform a protein precipitation and lipid extraction from the plasma samples, often using a methanol-based procedure.
-
LC-MS/MS Analysis: Quantify the levels of various LPA species (e.g., 18:2 LPA) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Compare the plasma LPA concentrations between the inhibitor-treated and vehicle-treated groups to determine the percentage of LPA reduction.
Visualizations
Caption: The ATX-LPA signaling pathway and the mechanism of this compound.
Caption: A generalized workflow for in vivo efficacy testing of ATX inhibitors.
References
Validation & Comparative
Data Presentation: Quantitative Efficacy
An Objective Comparison of ATX Inhibitor 13 and PF-8380 Efficacy
This guide provides a detailed comparison of the efficacy of two notable Autotaxin (ATX) inhibitors: PF-8380, an early tool compound, and a more recently developed novel inhibitor, designated as compound 13. Autotaxin is a key enzyme responsible for producing lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][2] The inhibition of ATX is therefore a significant therapeutic strategy.
This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available experimental data to compare the performance of these two inhibitors.
The following tables summarize the in vitro and in vivo efficacy data for this compound and PF-8380 based on published findings.
Table 1: In Vitro Efficacy of ATX Inhibitors
| Inhibitor | Target | Assay Type | IC₅₀ Value | Reference |
| PF-8380 | Human ATX | Isolated Enzyme Assay | 2.8 nM | [3][4][5] |
| Human ATX | Human Whole Blood | 101 nM | ||
| Rat ATX | Isolated Enzyme Assay (FS-3) | 1.16 nM | ||
| Human ATX | Isolated Enzyme Assay (LPC) | 1.9 nM | ||
| This compound | Human ATX | Isolated Enzyme Assay (Amplex-Red) | 6 nM |
Table 2: In Vivo Efficacy and Pharmacokinetics of ATX Inhibitors
| Inhibitor | Animal Model | Dose & Administration | Key Findings | Reference |
| PF-8380 | Rat Air Pouch | 30 mg/kg (Oral) | >95% reduction of LPA levels in plasma and inflammatory tissue within 3 hours. | |
| Mouse (Glioblastoma) | 10 mg/kg + Irradiation | Delayed tumor growth to >32 days to reach 7000 mm³ vs. 11.2 days for control. | ||
| Mouse (Endotoxemia) | 30 mg/kg (Oral) | Attenuated LPS-induced neuroinflammation. | ||
| This compound | Rodent (Glaucoma) | Chronic Oral Treatment | Reduced retinal ganglion cell (RGC) loss in both EAG and ischemia/reperfusion models. |
Signaling Pathway and Mechanism of Action
Autotaxin (ATX) is a secreted enzyme that primarily functions as a lysophospholipase D (lysoPLD). It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to at least six G protein-coupled receptors (LPAR1-6), activating multiple downstream signaling pathways that regulate critical cellular functions such as proliferation, migration, survival, and invasion. The ATX-LPA signaling axis is a key player in both normal physiology and the progression of diseases like cancer and fibrosis.
Both PF-8380 and this compound are small molecule inhibitors that exert their function by directly targeting the catalytic activity of ATX. PF-8380 is a Type I inhibitor, meaning it occupies the enzyme's active site, mimicking the binding of the natural substrate, LPC, thereby blocking the production of LPA. This competitive inhibition leads to a reduction in LPA levels and a subsequent dampening of its downstream signaling effects.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented efficacy data. The following are summaries of the key experimental protocols used to evaluate PF-8380 and this compound.
Autotaxin Inhibition Assay (Amplex-Red)
This in vitro assay was used to determine the IC₅₀ value for this compound. The method measures the inhibition of human ATX using a fluorogenic probe. The assay is adapted from Ferry et al. and relies on the detection of choline, a product of the ATX-catalyzed hydrolysis of LPC. The fluorescence generated is proportional to the enzyme activity, and its reduction in the presence of an inhibitor allows for the calculation of potency.
Isolated Enzyme and Whole Blood Assays
The potency of PF-8380 was determined in multiple settings.
-
Isolated Enzyme Assay : The inhibitor's effect was tested directly against purified recombinant ATX using either the natural substrate, lysophosphatidyl choline (LPC), or a fluorescent substrate surrogate like FS-3. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Human Whole Blood Assay : To assess potency in a more physiologically relevant matrix, the inhibitor was incubated in human whole blood. The assay measures the generation of LPA from endogenous or supplemented LPC, providing an IC₅₀ value that accounts for factors like plasma protein binding.
In Vivo Animal Models
-
Rat Air Pouch Model (PF-8380) : This model is used to evaluate a compound's anti-inflammatory effects. An air pouch is created on the rat's back, and an inflammatory agent is injected. PF-8380 was administered orally, and its efficacy was determined by measuring the reduction of LPA levels in the plasma and at the site of inflammation.
-
Rodent Glaucoma Models (this compound) : To test for neuroprotective effects, two models were used: experimental autoimmune glaucoma (EAG) and ischemia/reperfusion (I/R). In the EAG model, rats are immunized with an optic nerve antigen to induce retinal ganglion cell (RGC) degeneration. In the I/R model, intraocular pressure is elevated to induce ischemic damage. The efficacy of orally administered this compound was assessed by quantifying the preservation of RGCs.
References
Introduction to Autotaxin and its Inhibitors
A Comprehensive Comparison of ATX Inhibitor 13 and GLPG1690 (Ziritaxestat)
This guide provides a detailed, objective comparison of two autotaxin (ATX) inhibitors: this compound and GLPG1690 (ziritaxestat). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ATX inhibition.
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is involved in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[2][3] Consequently, inhibitors of ATX are being actively investigated as potential therapeutics for various diseases, particularly fibrotic conditions and cancer.
This guide focuses on two such inhibitors: this compound, a potent preclinical compound, and GLPG1690, a clinical-stage inhibitor that has undergone extensive evaluation for idiopathic pulmonary fibrosis (IPF).
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency of this compound and GLPG1690 reveals significant differences in their inhibitory activity against the ATX enzyme.
| Inhibitor | Target | IC50 | Ki | Assay Conditions | Reference |
| This compound | ATX | 3.4 nM | Not Reported | Not Specified | [4] |
| GLPG1690 (Ziritaxestat) | ATX | 131 nM | 15 nM | Not Specified |
Summary: this compound demonstrates substantially higher potency in inhibiting ATX in vitro, with an IC50 value approximately 38-fold lower than that of GLPG1690.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are critical for its potential therapeutic success. Below is a summary of the available pharmacokinetic data for both inhibitors.
This compound
Detailed pharmacokinetic data for this compound is limited in the public domain. It is described as an orally active compound with an acceptable safety profile in mice at doses up to 1000 mg/kg.
GLPG1690 (Ziritaxestat)
GLPG1690 has undergone extensive pharmacokinetic evaluation in both preclinical species and humans.
| Species | Route | Key Findings | Reference |
| Mouse, Rat, Dog | Oral | Good oral bioavailability and low plasma clearance. | |
| Healthy Humans | Oral (single ascending doses: 20-1500 mg) | Rapidly absorbed (median Tmax ~2 hours) and eliminated (mean t1/2 ~5 hours). Dose-proportional increase in exposure. Well tolerated with no dose-limiting toxicity. | |
| Healthy Humans | Oral (multiple ascending doses: 150 mg BID, 600 & 1000 mg QD for 14 days) | Well tolerated. Showed a concentration-dependent reduction of plasma LPA18:2 levels, with a maximum reduction of approximately 90%. |
Summary: GLPG1690 exhibits a favorable pharmacokinetic profile in humans, characterized by rapid absorption, a relatively short half-life, and dose-proportional exposure. Its oral bioavailability and safety have been well-established in clinical trials.
In Vivo Efficacy
The in vivo efficacy of these two inhibitors has been evaluated in different disease models, reflecting their distinct stages of development and potential therapeutic applications.
This compound
The primary in vivo data for this compound comes from studies in rodent models of glaucoma. Oral treatment with this compound was shown to reduce retinal ganglion cell loss in both experimental autoimmune glaucoma and ischemia/reperfusion models. This suggests a neuroprotective effect independent of intraocular pressure reduction.
GLPG1690 (Ziritaxestat)
GLPG1690 has been primarily investigated for its anti-fibrotic effects in models of idiopathic pulmonary fibrosis (IPF).
| Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis | Mouse | 10 and 30 mg/kg, twice a day | Demonstrated significant activity in reducing lung fibrosis. | |
| Idiopathic Pulmonary Fibrosis (Phase 2a "FLORA" trial) | Human | 600 mg once daily for 12 weeks | Stabilized forced vital capacity (FVC) compared to a decline in the placebo group. The treatment was generally well-tolerated. |
Summary: While this compound has shown promise in preclinical models of glaucoma, GLPG1690 has demonstrated target engagement and potential efficacy in both preclinical and clinical settings for IPF. However, it is important to note that the clinical development of GLPG1690 for IPF was discontinued due to an unfavorable benefit-risk profile identified in Phase 3 trials.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
Caption: A generalized experimental workflow for evaluating ATX inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of ATX inhibitors.
ATX Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ATX.
-
Reagents and Materials: Recombinant human ATX, lysophosphatidylcholine (LPC) as a substrate, reaction buffer (e.g., Tris-HCl with Ca2+ and Mg2+), and a detection system to measure the product (LPA or choline). A common method involves a coupled enzymatic reaction where choline, a product of LPC hydrolysis, is oxidized by choline oxidase to produce hydrogen peroxide, which is then detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase.
-
Procedure:
-
The test compound (this compound or GLPG1690) is pre-incubated with recombinant ATX in the reaction buffer in a 96-well plate.
-
The enzymatic reaction is initiated by adding the substrate, LPC.
-
The plate is incubated at 37°C for a specified period.
-
The reaction is stopped, and the amount of product formed is quantified using the chosen detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay assesses the effect of ATX inhibitors on the migration of cells, a key process in fibrosis and cancer metastasis.
-
Reagents and Materials: Transwell inserts with a porous membrane, cell culture medium, chemoattractant (e.g., LPA or fetal bovine serum), and a cell staining solution (e.g., crystal violet or DAPI).
-
Procedure:
-
Cells are seeded in the upper chamber of the Transwell insert in a serum-free medium containing the ATX inhibitor.
-
The lower chamber contains a medium with a chemoattractant to stimulate cell migration.
-
The plate is incubated for a period sufficient for cell migration to occur (typically 4-24 hours).
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to evaluate the efficacy of anti-fibrotic agents.
-
Animal Model: C57BL/6 mice are commonly used as they develop a robust fibrotic response to bleomycin.
-
Procedure:
-
Pulmonary fibrosis is induced by a single intratracheal or intranasal administration of bleomycin.
-
Treatment with the ATX inhibitor (e.g., GLPG1690) or vehicle is typically initiated after the initial inflammatory phase (around day 7-14) to assess the therapeutic effect on established fibrosis.
-
At the end of the study (e.g., day 21 or 28), the animals are euthanized, and the lungs are harvested.
-
The extent of fibrosis is evaluated by histological analysis (e.g., Ashcroft score, Masson's trichrome staining for collagen) and biochemical markers (e.g., hydroxyproline content).
-
Conclusion
This compound and GLPG1690 are both inhibitors of the autotaxin enzyme, but they represent different stages of drug development and exhibit distinct characteristics. This compound is a highly potent preclinical compound with demonstrated efficacy in models of glaucoma. In contrast, GLPG1690 is a less potent but well-characterized clinical-stage compound that has shown target engagement and some efficacy in idiopathic pulmonary fibrosis, although its development was ultimately halted. This comparative guide highlights the differences in their in vitro potency, pharmacokinetic profiles, and in vivo applications, providing valuable insights for researchers in the field of ATX-LPA signaling and drug discovery.
References
- 1. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to the Validation of Autotaxin (ATX) Inhibition by Compound 13 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of a compound designated as "compound 13" on Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. Due to the designation "compound 13" being used for multiple distinct chemical entities in scientific literature, this guide will address the available data for a prominent xanthene-based compound referred to as such and compare its performance with well-established ATX inhibitors. This comparison is supported by experimental data and detailed methodologies for key validation assays.
Understanding "Compound 13" in the Context of ATX Inhibition
It is crucial to note that "compound 13" is not a unique identifier for a single ATX inhibitor. Scientific publications have used this designation for different molecules. One notable example is a xanthene derivative which has demonstrated significant ATX inhibition[1]. This guide will focus on the available data for this class of compound while also providing comparative data for other well-characterized ATX inhibitors to offer a broad perspective for researchers.
Comparative Analysis of ATX Inhibitor Potency
The following table summarizes the in vitro potency of various ATX inhibitors, including the qualitatively described xanthene-based "compound 13," against human ATX. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | Chemical Class | IC50 (Human ATX) | Assay Type | Reference(s) |
| Xanthene Compound 13 | Xanthene | >50% inhibition at 10 µM | FS-3 | [1] |
| PF-8380 | Piperazinyl-benzoxazolone | 2.8 nM | Enzyme | [2][3][4] |
| 101 nM | Whole Blood | |||
| Ziritaxestat (GLPG1690) | Novel scaffold | 131 nM | Enzyme | |
| 242 nM (human plasma) | Plasma | |||
| BBT-877 | Small molecule | 6.5 - 6.9 nM | Human Plasma | |
| Cudetaxestat (BLD-0409) | Novel scaffold | 4.95 nM | Enzyme |
Experimental Protocols for ATX Inhibition Validation
Accurate and reproducible experimental design is paramount in validating the efficacy of potential ATX inhibitors. Below are detailed methodologies for commonly employed in vitro assays.
FS-3 Fluorescent Substrate Assay
This assay utilizes a synthetic substrate, FS-3, which becomes fluorescent upon cleavage by ATX.
-
Principle: The enzymatic activity of ATX is measured by monitoring the increase in fluorescence resulting from the hydrolysis of the FS-3 substrate.
-
Materials:
-
Recombinant human ATX
-
FS-3 substrate (e.g., from Echelon Biosciences)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
Test compounds (e.g., compound 13) and control inhibitors
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test and control compounds in the assay buffer.
-
Add a fixed concentration of recombinant human ATX to each well of the microplate.
-
Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Amplex Red Assay
This coupled enzymatic assay indirectly measures ATX activity by detecting hydrogen peroxide (H2O2) production.
-
Principle: ATX hydrolyzes lysophosphatidylcholine (LPC) to produce choline and LPA. Choline is then oxidized by choline oxidase to produce betaine and H2O2. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with the Amplex Red reagent to generate the highly fluorescent product, resorufin.
-
Materials:
-
Recombinant human ATX
-
LPC (e.g., 1-oleoyl-LPC)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer
-
Test compounds and control inhibitors
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, choline oxidase, HRP, and Amplex Red reagent.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Add a fixed concentration of recombinant human ATX to the wells.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the LPC substrate.
-
Measure the fluorescence intensity at various time points using a plate reader (e.g., excitation 530-560 nm, emission ~590 nm).
-
Calculate the rate of H2O2 production and determine the inhibitory effect of the compounds.
-
Choline Release Assay
This assay directly measures the amount of choline released from the hydrolysis of LPC by ATX.
-
Principle: Similar to the Amplex Red assay, this method relies on the ATX-mediated release of choline from LPC. The released choline is then quantified, often using a colorimetric or fluorometric method coupled with choline oxidase and HRP.
-
Materials:
-
Recombinant human ATX
-
LPC substrate
-
Choline oxidase
-
HRP
-
A suitable chromogenic or fluorogenic probe (e.g., TOOS reagent for colorimetric detection)
-
Assay buffer
-
Test compounds and control inhibitors
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, LPC, HRP, and the detection probe.
-
Add the test compounds at varying concentrations to the microplate wells.
-
Add a fixed amount of recombinant human ATX to each well.
-
Incubate the reaction at 37°C for a specific duration.
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Measure the absorbance or fluorescence to quantify the amount of choline produced.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Visualizing the ATX-LPA Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.
Caption: The ATX-LPA signaling pathway and the inhibitory action of Compound 13.
Caption: A generalized experimental workflow for validating ATX inhibition in vitro.
References
Comparative Analysis of ATX Inhibitor 13 (10c) Specificity Against ENPP Family Members
For Immediate Release
A detailed comparative analysis of the novel Autotaxin (ATX) inhibitor, compound 10c, reveals its high potency for ATX (ENPP2) and provides insights into its selectivity against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the inhibitor's performance, supported by experimental data and detailed methodologies.
ATX inhibitor 13, identified as compound 10c in the primary literature, is a potent, orally active, allosteric inhibitor of Autotaxin (ATX), also known as ENPP2.[1][2] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule implicated in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. The therapeutic potential of ATX inhibitors has prompted extensive research into their efficacy and selectivity.
Quantitative Comparison of Inhibitory Activity
To ascertain the specificity of ATX inhibitor 10c, its inhibitory activity against ATX (ENPP2) was quantified. The inhibitor demonstrates significant potency with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
Table 1: Inhibitory Potency of ATX Inhibitor 10c against ENPP2
| Inhibitor | Target | IC50 (nM) |
| ATX inhibitor 10c | ATX/ENPP2 | 3.4 |
Data sourced from Lei H, et al. Eur J Med Chem. 2022;236:114307.[1]
While the primary publication for compound 10c did not report its activity against other ENPP family members, the selectivity of similar imidazo[1,2-a]pyridine-based compounds has been investigated. For instance, a structurally related imidazo[1,2-a]pyrazine derivative (compound 7) has been shown to be a highly potent and selective ENPP1 inhibitor with weak inhibition against ENPP2 and ENPP3. This suggests that the imidazo[1,2-a]pyridine scaffold can be tailored to achieve selectivity among the ENPP family.
Signaling Pathway and Inhibition
ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to its G protein-coupled receptors (GPCRs) to initiate a variety of downstream signaling cascades that regulate cell proliferation, migration, and survival. ATX inhibitor 10c acts as an allosteric inhibitor, binding to a site distinct from the active site to modulate the enzyme's activity.
Figure 1: Specificity of ATX inhibitor 10c.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
ATX (ENPP2) Inhibition Assay
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of ATX.
Workflow:
Figure 2: Workflow for ATX inhibition assay.
Procedure:
-
Recombinant human ATX enzyme is diluted to the desired concentration in assay buffer (50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
The test compound, ATX inhibitor 10c, is serially diluted and pre-incubated with the ATX enzyme for a specified period at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate FS-3.
-
The reaction mixture is incubated at 37°C.
-
Fluorescence intensity is measured at excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
ENPP1 and ENPP3 Inhibition Assays (General Protocol)
While not performed for compound 10c in the primary study, a general protocol for assessing inhibition of other ENPP family members is provided for comparative purposes.
Workflow:
Figure 3: Workflow for ENPP1/3 inhibition assay.
Procedure:
-
Recombinant human ENPP1 or ENPP3 enzyme is diluted in an appropriate assay buffer.
-
The test inhibitor is serially diluted and pre-incubated with the respective enzyme.
-
The reaction is initiated by adding a suitable substrate, such as p-nitrophenyl-5'-thymidine monophosphate (p-NP-TMP).
-
The reaction is incubated at 37°C.
-
The formation of the product, p-nitrophenol, is measured by absorbance at a specific wavelength (e.g., 405 nm).
-
The percentage of inhibition is calculated, and IC50 values are determined.
Conclusion
ATX inhibitor 10c is a highly potent inhibitor of ATX/ENPP2. While direct comparative data against other ENPP family members is not yet available for this specific compound, the chemical scaffold of imidazo[1,2-a]pyridines has been shown to be adaptable for creating selective inhibitors of other ENPPs. Further investigation into the selectivity profile of ATX inhibitor 10c is warranted to fully characterize its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
A Comparative Analysis of Novel Autotaxin Inhibitors for Researchers and Drug Development Professionals
A deep dive into the performance, mechanisms, and experimental data of leading-edge autotaxin inhibitors: Cudetaxestat (BLD-0409), IOA-289, and Ziritaxestat (GLPG1690).
Autotaxin (ATX), a secreted lysophospholipase D, is a critical enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in numerous diseases, including fibrosis, cancer, and inflammation, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of three novel autotaxin inhibitors that have been the subject of recent clinical and preclinical investigation: Cudetaxestat (BLD-0409), IOA-289, and Ziritaxestat (GLPG1690).
At a Glance: Comparative Efficacy and Properties
This section summarizes the key quantitative data for the selected autotaxin inhibitors, offering a snapshot of their in vitro potency and in vivo efficacy in various disease models.
| Inhibitor | Target Indication(s) | Mechanism of Action | In Vitro Potency | In Vivo Efficacy Highlights | Clinical Status |
| Cudetaxestat (BLD-0409) | Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis | Non-competitive, reversible | IC50 = 4.2 nM (for a promising analog)[1] | Significantly reduced lung fibrosis and profibrotic markers in a mouse model of pulmonary fibrosis.[1] Maintained potency at high substrate concentrations.[2] | Phase 2 clinical trials planned for IPF.[3][4] |
| IOA-289 | Solid Tumors (e.g., Pancreatic, Breast, Gastrointestinal) | Unique binding mode, inhibiting both catalytic and chaperone activities | - | Inhibited tumor growth and metastasis in preclinical models of breast and gastrointestinal cancer. Modulates the tumor microenvironment. | Phase 1b clinical trial in pancreatic cancer. |
| Ziritaxestat (GLPG1690) | Idiopathic Pulmonary Fibrosis (IPF) | Potent and selective inhibitor | IC50 = 131 nM, Ki = 15 nM | Showed antifibrotic effects in a bleomycin-induced lung fibrosis model in mice. | Development discontinued due to unfavorable benefit-risk profile in Phase 3 trials. |
Delving Deeper: In Vivo Performance Metrics
The following table provides a more detailed look at the in vivo experimental data for each inhibitor, showcasing their effects in various preclinical models.
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Findings |
| Cudetaxestat (BLD-0409) | Bleomycin-induced pulmonary fibrosis | Mouse | Not specified | Significantly reduced lung scarring (fibrosis) and levels of fibrotic markers like collagen and alpha-smooth muscle actin. |
| IOA-289 | Orthotopic breast cancer (4T1 and E0771 models) | Mouse | Not specified | Inhibited tumor growth and metastasis; increased infiltration of CD8+ T-cells into tumors. |
| Gastrointestinal cancer cell lines (in vitro 2D and 3D models) | - | Increasing concentrations | Inhibited growth and migration of cancer cells. | |
| Ziritaxestat (GLPG1690) | Bleomycin-induced lung fibrosis | Mouse | Not specified | Demonstrated antifibrotic effects. |
Understanding the Mechanisms: Signaling Pathways and Inhibition
The primary function of autotaxin is the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that influence cell proliferation, survival, migration, and differentiation.
The Autotaxin-LPA signaling cascade and the point of intervention for ATX inhibitors.
The inhibitors discussed employ different strategies to block ATX activity. Ziritaxestat is a potent and selective inhibitor, while Cudetaxestat is a non-competitive inhibitor, meaning it can maintain its potency even at high concentrations of the LPC substrate. IOA-289 is reported to have a unique binding mode that inhibits both the catalytic and chaperone functions of ATX.
Experimental Corner: Key Assay Methodologies
Reproducible and reliable experimental data are the bedrock of drug discovery. This section details the protocols for key in vitro assays used to evaluate the potency of autotaxin inhibitors.
Amplex® Red Autotaxin Inhibition Assay
This fluorometric assay is a widely used method for screening and characterizing ATX inhibitors.
Principle: The assay relies on a coupled enzymatic reaction. First, ATX hydrolyzes LPC to produce choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent resorufin, which can be measured.
Workflow of the Amplex® Red assay for measuring ATX activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% Triton X-100).
-
Prepare stock solutions of Amplex® Red reagent, HRP, choline oxidase, and LPC in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the reaction buffer, the test inhibitor at various concentrations, and recombinant human ATX enzyme.
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of LPC, Amplex® Red reagent, HRP, and choline oxidase to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation of ~540 nm and an emission of ~590 nm at multiple time points.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Choline Release Assay
This colorimetric assay also measures the choline produced from LPC hydrolysis by ATX.
Principle: Similar to the Amplex Red assay, this method relies on the oxidation of choline by choline oxidase to produce H₂O₂. The H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product that can be measured by absorbance.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂).
-
Prepare stock solutions of choline oxidase, HRP, and a chromogenic substrate (e.g., 4-aminoantipyrine and phenol).
-
Prepare a stock solution of LPC.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, combine the reaction buffer, test inhibitor, and ATX enzyme.
-
Pre-incubate the mixture.
-
Start the reaction by adding LPC.
-
Incubate the plate at 37°C.
-
Stop the reaction and develop the color by adding a solution containing choline oxidase, HRP, and the chromogenic substrates.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength appropriate for the chosen chromogen (e.g., 490 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of an inhibitor's potency by measuring its activity in the complex environment of whole blood.
Principle: The assay measures the ability of an inhibitor to block the endogenous ATX activity in a whole blood sample. This is typically done by adding exogenous LPC to the blood and measuring the amount of LPA produced over time using LC-MS/MS.
Detailed Protocol:
-
Sample Collection and Preparation:
-
Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Pre-warm the blood samples to 37°C.
-
-
Assay Procedure:
-
Add the test inhibitor at various concentrations to aliquots of the whole blood.
-
Incubate the samples at 37°C for a defined period.
-
Initiate the ATX reaction by adding a known concentration of LPC substrate.
-
Continue the incubation at 37°C.
-
At various time points, take aliquots of the blood and immediately stop the reaction by adding a quenching solution (e.g., an organic solvent containing an internal standard for LPA).
-
-
LPA Quantification:
-
Process the quenched samples to extract the lipids.
-
Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of the specific LPA species produced.
-
-
Data Analysis:
-
Calculate the rate of LPA formation in the presence and absence of the inhibitor.
-
Determine the IC50 value of the inhibitor in whole blood.
-
Concluding Remarks
The development of novel autotaxin inhibitors represents a promising therapeutic strategy for a range of diseases with high unmet medical needs. Cudetaxestat and IOA-289 are currently progressing through clinical development, with distinct mechanisms and target indications. The journey of Ziritaxestat, despite its discontinuation, provides valuable lessons for the future development of ATX inhibitors, highlighting the importance of a thorough assessment of the benefit-risk profile in late-stage clinical trials. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation and comparison of new chemical entities targeting the autotaxin-LPA signaling axis, facilitating the identification of the most promising candidates for further development.
References
Navigating the Selectivity Landscape of Autotaxin Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a small molecule inhibitor is paramount to predicting its potential for off-target effects and ensuring translational success. This guide provides a comparative analysis of the autotaxin (ATX) inhibitor PF-8380, a representative compound, against other known ATX inhibitors, with a focus on their selectivity and the experimental methodologies used to determine it.
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a myriad of physiological and pathological processes.[1][2] Inhibition of the ATX-LPA signaling axis is a promising therapeutic strategy for various diseases, including fibrosis, inflammation, and cancer.[1][2] PF-8380 is a potent and well-characterized ATX inhibitor, often used as a reference compound in the development of new ATX-targeted therapies.[3]
Comparative Analysis of ATX Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of PF-8380 and other notable ATX inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference(s) |
| PF-8380 | Autotaxin | 1.7 - 2.8 | Isolated enzyme assay (FS-3 or LPC substrate) | |
| Autotaxin | 101 | Human whole blood | ||
| hERG Channel | 480 | N/A | ||
| GLPG1690 | Autotaxin | 131 | LPC substrate | |
| hERG Channel | 15,000 | N/A | ||
| BLD-0409 | Autotaxin | N/A | Currently in Phase 2 clinical trials | |
| IOA-289 | Autotaxin | N/A | Preclinical and Phase 1b clinical trials |
Note: "N/A" indicates that specific quantitative data was not available in the searched literature. The potency of inhibitors can vary depending on the assay conditions, such as the substrate used (e.g., the artificial substrate FS-3 or the natural substrate lysophosphatidylcholine (LPC)) and the biological matrix (e.g., purified enzyme vs. whole blood).
PF-8380 demonstrates high potency against autotaxin in enzymatic assays. However, it also exhibits off-target activity, notably the inhibition of the hERG channel, which is a critical consideration for cardiac safety. In contrast, GLPG1690 shows a significantly better selectivity profile with a much weaker inhibition of the hERG channel. While specific cross-reactivity data for BLD-0409 and IOA-289 were not detailed in the provided search results, their progression into clinical trials suggests favorable selectivity profiles. One report mentioned that at a high concentration of 10 µM, a compound structurally related to PF-8380 showed some cross-reactivity with the 5-HT2a receptor, L-type calcium channels, sodium channel site 2, and the norepinephrine transporter.
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of an inhibitor's selectivity involves a battery of assays designed to identify potential off-target interactions.
Kinase Profiling
Kinase profiling is a crucial step in determining the selectivity of an inhibitor, as kinases are a large family of enzymes with conserved ATP-binding sites, making them common off-targets.
Methodology:
-
Enzymatic Assays: The inhibitor is tested against a large panel of purified kinases. The activity of each kinase is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value. These assays typically measure the phosphorylation of a substrate using methods like radiometric assays (e.g., 33P-ATP) or fluorescence-based assays.
-
Cellular Assays: To assess inhibitor activity in a more physiologically relevant context, cellular kinase assays are employed. These can include methods like Western blotting to detect changes in the phosphorylation status of downstream targets of specific kinases or cellular thermal shift assays (CETSA) to measure direct target engagement in intact cells.
Broad Panel Off-Target Screening (Binding Assays)
These assays assess the ability of the inhibitor to bind to a wide range of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Radioligand Binding Assays: This classic method measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest. A decrease in the bound radioactivity indicates that the test compound is interacting with the target.
-
Enzyme Inhibition Assays: For targets that are enzymes, their activity is measured in the presence of the inhibitor to determine an IC50 value.
Cellular Assays for Functional Off-Target Effects
Cell-based assays are essential to understand the functional consequences of any identified off-target interactions.
Methodology:
-
Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by a specific signaling pathway. Changes in reporter gene expression in the presence of the inhibitor can indicate off-target effects on that pathway.
-
Phenotypic Screening: High-content imaging or other phenotypic assays can be used to assess a wide range of cellular parameters, such as morphology, proliferation, and apoptosis, to identify unexpected cellular responses to the inhibitor.
Visualizing the Path to Selectivity
The following diagrams illustrate the key concepts and workflows involved in the cross-reactivity assessment of an ATX inhibitor.
Caption: Experimental workflow for assessing ATX inhibitor cross-reactivity.
Caption: The Autotaxin (ATX) signaling pathway and the point of inhibition.
References
A Head-to-Head Comparison of Autotaxin Inhibitors in Fibrosis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of key autotaxin (ATX) inhibitors that have been investigated for the treatment of fibrotic diseases, with a primary focus on idiopathic pulmonary fibrosis (IPF).
Autotaxin, a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a wide range of cellular processes, including those that drive fibrosis. The ATX-LPA signaling axis has therefore emerged as a compelling therapeutic target for fibrotic conditions. This guide summarizes the available preclinical and clinical data for prominent ATX inhibitors to facilitate a comparative assessment of their therapeutic potential.
The Autotaxin-LPA Signaling Pathway in Fibrosis
The signaling cascade initiated by ATX plays a pivotal role in the pathogenesis of fibrosis. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA, which then binds to a family of G protein-coupled receptors (GPCRs), primarily LPA1 and LPA2, on the surface of various cell types, including fibroblasts and epithelial cells. This interaction triggers a downstream cascade of pro-fibrotic events, including fibroblast proliferation and differentiation into myofibroblasts, increased extracellular matrix (ECM) deposition, and the release of pro-inflammatory cytokines. By inhibiting ATX, the production of LPA is reduced, thereby attenuating these pro-fibrotic signals.
Validating the Efficacy of ATX Inhibitor PF-8380 in Attenuating LPA Receptor Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the autotaxin (ATX) inhibitor PF-8380 with other alternatives, supported by experimental data. The focus is on validating its effect on lysophosphatidic acid (LPA) receptor activation, a critical aspect of its therapeutic potential in various diseases, including fibrosis and cancer.[1][2][3]
Introduction to the ATX-LPA Signaling Axis
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid lysophosphatidic acid (LPA).[1][4] LPA exerts its effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA1–6. This signaling cascade is involved in a wide array of cellular processes, including proliferation, migration, and survival. Dysregulation of the ATX-LPA axis has been implicated in the pathophysiology of numerous diseases, making ATX a compelling therapeutic target. ATX inhibitors aim to reduce the production of LPA, thereby mitigating its downstream effects.
The binding of LPA to its receptors initiates downstream signaling through various G proteins, primarily Gαi/o, Gαq/11, Gα12/13, and Gαs. These G proteins, in turn, activate a range of effector molecules, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and RhoA, leading to diverse cellular responses.
Figure 1: The ATX-LPA signaling pathway and the mechanism of action of ATX inhibitors.
Comparative Analysis of ATX Inhibitors
A variety of small molecule inhibitors targeting ATX have been developed. This guide focuses on PF-8380 and compares its in vitro potency with another well-characterized inhibitor, GLPG1690 (Ziritaxestat).
| Inhibitor | IC50 (in vitro) | Target Binding Mode | Key Characteristics |
| PF-8380 | ~1.7 - 2.8 nM | Type I (Active Site & Hydrophobic Pocket) | Potent inhibitor, demonstrates in vivo efficacy in reducing LPA levels. |
| GLPG1690 (Ziritaxestat) | ~25 - 131 nM | Type IV (Hydrophobic Pocket & Tunnel) | Orally bioavailable, has been evaluated in clinical trials for idiopathic pulmonary fibrosis. |
Experimental Protocols for Validating ATX Inhibitor Efficacy
To validate the effect of an ATX inhibitor on LPA receptor activation, a series of in vitro and cell-based assays are typically employed.
Biochemical ATX Inhibition Assay (Choline-Release Assay)
This assay directly measures the enzymatic activity of ATX and its inhibition.
Principle: ATX hydrolyzes its substrate, lysophosphatidylcholine (LPC), to produce LPA and choline. The amount of choline produced is quantified using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
Methodology:
-
Recombinant human ATX is incubated with varying concentrations of the test inhibitor (e.g., PF-8380).
-
LPC is added to initiate the enzymatic reaction.
-
The reaction mixture contains choline oxidase and horseradish peroxidase (HRP), along with a suitable substrate (e.g., Amplex Red).
-
Choline produced by ATX activity is oxidized by choline oxidase, generating hydrogen peroxide (H2O2).
-
HRP catalyzes the reaction of H2O2 with the substrate to produce a detectable signal.
-
The signal intensity is measured, and IC50 values are calculated to determine the inhibitor's potency.
Figure 2: Workflow for the biochemical ATX inhibition assay.
Cell-Based LPA Receptor Activation Assay (Calcium Mobilization)
This assay assesses the ability of an ATX inhibitor to block the downstream signaling cascade initiated by LPA receptor activation.
Principle: Activation of certain LPA receptors (e.g., LPA1-3) coupled to Gαq/11 leads to the release of intracellular calcium (Ca2+). This change in intracellular Ca2+ concentration can be measured using fluorescent calcium indicators.
Methodology:
-
Cells expressing the LPA receptor of interest (e.g., HEK293 cells overexpressing LPA1) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are pre-incubated with the ATX inhibitor.
-
LPC and ATX are added to the cell culture to generate LPA in situ, or LPA is added directly.
-
The change in intracellular calcium concentration is monitored using a fluorescence plate reader or microscope.
-
A reduction in the LPA-induced calcium signal in the presence of the inhibitor indicates its efficacy in preventing LPA receptor activation.
LPA Receptor Internalization Assay
This assay visualizes the effect of ATX inhibition on LPA receptor trafficking.
Principle: Upon activation by LPA, GPCRs like LPA1 are internalized from the cell surface into endosomes. This process can be monitored by tagging the receptor with a fluorescent protein (e.g., GFP or HA-tag) and observing its cellular localization.
Methodology:
-
Cells stably expressing a fluorescently tagged LPA receptor (e.g., LPA1-HA) are cultured.
-
Cells are treated with an ATX inhibitor.
-
LPC and ATX are added to the medium to stimulate the cells.
-
After a defined incubation period, the cells are fixed and stained for the tagged receptor.
-
The internalization of the receptor is quantified by confocal microscopy, observing the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles. A decrease in receptor internalization in the presence of the inhibitor demonstrates its effectiveness.
Conclusion
The validation of ATX inhibitor efficacy relies on a multi-faceted approach, combining biochemical assays to confirm direct enzyme inhibition with cell-based assays to assess the functional consequences on LPA receptor activation and downstream signaling. PF-8380 has been shown to be a potent ATX inhibitor that effectively reduces LPA levels and mitigates LPA-driven cellular responses. Comparative analysis with other inhibitors, such as GLPG1690, provides a benchmark for evaluating the potency and potential therapeutic utility of novel ATX-targeting compounds. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of ATX inhibitors.
References
A Comparative Guide to ATX Inhibitor PF-8380 and LPA Receptor Antagonist Ki16425
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key pharmacological tools used to dissect the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis: the ATX inhibitor PF-8380 and the LPA receptor antagonist Ki16425. Understanding the distinct mechanisms and experimental considerations of these compounds is crucial for designing and interpreting research in oncology, fibrosis, and inflammation.
Mechanism of Action: Targeting the ATX-LPA Signaling Pathway
The ATX-LPA signaling pathway plays a pivotal role in a multitude of physiological and pathological processes. Autotaxin (ATX) is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then acts as a signaling molecule by binding to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6), to elicit a range of cellular responses, including cell proliferation, migration, and survival.
ATX Inhibitor: PF-8380
PF-8380 is a potent and specific small molecule inhibitor of autotaxin.[1][2] It directly binds to the active site of the ATX enzyme, thereby preventing the hydrolysis of LPC and the subsequent production of LPA.[1] By reducing the levels of LPA, PF-8380 effectively dampens the activation of all downstream LPA receptors.
LPA Receptor Antagonist: Ki16425
Ki16425 is a competitive antagonist that selectively targets LPA receptors, with a preference for LPA1 and LPA3 over LPA2.[3][4] It functions by binding to these receptors and blocking the binding of the endogenous ligand, LPA. This prevents the initiation of downstream intracellular signaling cascades mediated by these specific receptors.
Comparative Quantitative Data
The following table summarizes the key quantitative parameters for PF-8380 and Ki16425, providing a basis for comparing their potency and selectivity.
| Compound | Target | Parameter | Value | Assay System | Reference |
| PF-8380 | Autotaxin (Human) | IC50 | 2.8 nM | Isolated Enzyme Assay | |
| Autotaxin (Human) | IC50 | 101 nM | Whole Blood Assay | ||
| Autotaxin (Rat) | IC50 | 1.16 nM | Isolated Enzyme Assay (FS-3 substrate) | ||
| Ki16425 | LPA1 Receptor (Human) | Ki | 0.34 µM | Inositol Phosphate Production in RH7777 cells | |
| LPA2 Receptor (Human) | Ki | 6.5 µM | Inositol Phosphate Production in RH7777 cells | ||
| LPA3 Receptor (Human) | Ki | 0.93 µM | Inositol Phosphate Production in RH7777 cells | ||
| LPA1 Receptor | Ki | 0.25 µM | GTPγS Binding Assay | ||
| LPA3 Receptor | Ki | 0.36 µM | GTPγS Binding Assay |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible experimental outcomes. Below are representative protocols for assessing the activity of ATX inhibitors and LPA receptor antagonists.
In Vitro Autotaxin Inhibition Assay (Amplex Red Method)
This assay quantifies the activity of ATX by measuring the production of choline, a byproduct of the hydrolysis of LPC.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
PF-8380
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with CaCl2 and MgCl2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of PF-8380 in assay buffer.
-
Add 2 µL of each PF-8380 dilution to the wells of a 96-well plate. Include wells with vehicle control (e.g., DMSO).
-
Add 48 µL of ATX solution in assay buffer to each well and pre-incubate for 15 minutes at 37°C.
-
Prepare a substrate mixture containing LPC, Amplex Red, HRP, and choline oxidase in assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.
-
Calculate the percent inhibition for each PF-8380 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
In Vitro LPA Receptor Antagonism Assay (Calcium Mobilization)
This cell-based assay measures the ability of an antagonist to block LPA-induced increases in intracellular calcium, a common downstream signaling event of LPA receptor activation.
Materials:
-
Cells stably expressing the LPA receptor of interest (e.g., HEK293 or CHO cells)
-
Lysophosphatidic acid (LPA)
-
Ki16425
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the LPA receptor-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of Ki16425 in assay buffer.
-
Add the Ki16425 dilutions to the wells and incubate for a specified period (e.g., 10-30 minutes) at 37°C. Include wells with vehicle control.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
Calculate the percent inhibition of the LPA-induced calcium response for each Ki16425 concentration and determine the IC50 value.
In Vivo Efficacy and Considerations
Both PF-8380 and Ki16425 have demonstrated efficacy in various preclinical in vivo models.
PF-8380:
-
Orally bioavailable and has been shown to effectively reduce plasma and tissue LPA levels in rodents.
-
In a rat air pouch model of inflammation, oral administration of 30 mg/kg PF-8380 resulted in a >95% reduction in LPA levels in both plasma and the inflammatory exudate. This dose also reduced inflammatory hyperalgesia.
-
In mouse models of glioblastoma, PF-8380 has been shown to enhance the radiosensitivity of tumors.
Ki16425:
-
Has been used in various in vivo models, often administered via intraperitoneal (i.p.) injection.
-
In a mouse model of neuropathic pain, i.p. injection of 30 mg/kg Ki16425 was shown to block LPA-induced pain-like behaviors.
-
In a mouse model of bone metastasis, daily administration of 20 mg/kg Ki16425 inhibited tumor cell proliferation.
-
It is noted to be a short-lived inhibitor in vivo.
Summary and Conclusion
The choice between an ATX inhibitor like PF-8380 and an LPA receptor antagonist like Ki16425 depends on the specific research question.
-
PF-8380 is ideal for studies aiming to understand the overall contribution of the ATX-LPA axis, as it globally reduces LPA production and subsequent signaling through all LPA receptors. Its oral bioavailability makes it suitable for chronic in vivo studies.
-
Ki16425 is a valuable tool for investigating the roles of specific LPA receptors, particularly LPA1 and LPA3. Its use allows for the dissection of receptor-specific downstream signaling pathways.
References
benchmarking ATX inhibitor 13 against other small molecule inhibitors
For researchers and drug development professionals, this guide provides a comprehensive comparison of ATX inhibitor 13 against other prominent small molecule inhibitors of Autotaxin (ATX). This document compiles quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate an objective evaluation of these compounds.
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis. Consequently, ATX has emerged as a significant therapeutic target for various diseases, including cancer and idiopathic pulmonary fibrosis. This guide focuses on the in vitro and in vivo performance of this compound in comparison to other well-characterized ATX inhibitors.
Quantitative Comparison of ATX Inhibitors
The following table summarizes the in vitro potency of this compound and other selected small molecule inhibitors against the autotaxin enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (in vitro) | Assay Type | Reference |
| This compound | ATX | 3.4 nM | Isolated Enzyme Assay | [1][2] |
| PF-8380 | ATX | 2.8 nM | Isolated Enzyme Assay | [3][4] |
| 101 nM | Human Whole Blood | |||
| GLPG1690 (Ziritaxestat) | ATX | 131 nM | Biochemical Assay | |
| 242 nM | Human Plasma Assay | |||
| BBT-877 | ATX | 6.5 - 6.9 nM | Human Plasma Assay (ex vivo) | |
| IOA-289 (Cambritaxestat) | ATX | 36 nM | Human Plasma Assay |
In Vivo Efficacy and Preclinical Observations
While direct comparative in vivo studies for this compound in cancer models are not extensively published, its potent in vitro activity against various cancer cell lines, including breast, lung, and liver cancer cells, suggests its potential as an anti-cancer agent. It has been shown to inhibit proliferation and migration, and induce apoptosis in RAW264.7 cells. Furthermore, this compound has demonstrated an acceptable safety profile in mice.
For comparison, other ATX inhibitors have been evaluated in various in vivo models:
-
PF-8380 has been shown to reduce LPA levels in plasma and at sites of inflammation in a rat model of arthritis.
-
GLPG1690 (Ziritaxestat) demonstrated efficacy in a bleomycin-induced mouse model of lung fibrosis.
-
BBT-877 also showed anti-fibrotic efficacy in a bleomycin-induced lung fibrosis mouse model. However, a phase 2 trial for idiopathic pulmonary fibrosis did not meet its primary endpoint.
-
IOA-289 (Cambritaxestat) has shown anti-tumor and anti-fibrotic activity in mouse models of breast cancer and lung fibrosis, respectively. It is currently in clinical development for the treatment of solid tumors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of ATX inhibitors.
Autotaxin Inhibitor Screening Assay (Enzymatic Activity)
This assay determines the direct inhibitory effect of a compound on ATX enzymatic activity. A common method is a fluorescence-based assay using a synthetic substrate like FS-3.
-
Reagents and Materials: Recombinant human ATX, FS-3 substrate, assay buffer (e.g., Tris-HCl, CaCl2), test compounds (including this compound and comparators), and a microplate reader capable of fluorescence detection.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the recombinant ATX enzyme to the assay buffer.
-
Add the diluted test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The cleavage of FS-3 by ATX separates a fluorophore from a quencher, resulting in a detectable fluorescent signal.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay assesses the effect of ATX inhibitors on the growth of cancer cells. The MTT or WST-1 assay is a commonly used colorimetric method.
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ATX inhibitors for a specified duration (e.g., 48-72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for a few hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Solubilize the formazan product and measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
-
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the impact of ATX inhibitors on the migratory capacity of cancer cells.
-
Apparatus: Use a Boyden chamber or a similar transwell insert system with a porous membrane.
-
Procedure:
-
Coat the underside of the membrane with a chemoattractant (e.g., LPA or fetal bovine serum).
-
Resuspend the cancer cells in a serum-free medium containing different concentrations of the ATX inhibitors.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Incubate for a period that allows for cell migration through the membrane (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells under a microscope.
-
Quantify the inhibitory effect of the compounds on cell migration compared to the control.
-
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
References
The Efficacy of Autotaxin Inhibitors in Preclinical Disease Models: A Comparative Guide
An in-depth analysis of the therapeutic potential of autotaxin inhibitors, focusing on their performance in various disease models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key ATX inhibitors, supported by experimental data and detailed methodologies.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in the progression of numerous diseases, including fibrosis, cancer, and inflammation, making it a compelling therapeutic target. This guide offers a comparative analysis of the efficacy of various ATX inhibitors in preclinical disease models.
Comparative Efficacy of ATX Inhibitors
The following tables summarize the in vivo efficacy of prominent autotaxin inhibitors across different disease models, providing a quantitative comparison of their therapeutic effects.
Table 1: Efficacy in Fibrosis Models
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Results |
| GLPG1690 (Ziritaxestat) | Bleomycin-induced pulmonary fibrosis | Mouse | Not specified | Attenuated the increase in total cell and neutrophil counts in bronchoalveolar lavage fluid (BALF); Reduced collagen deposition.[1] |
| IOA-289 (Cambritaxestat) | Bleomycin-induced lung fibrosis | C57BL/6 Mice | Not specified | Significantly reduced lung fibrosis and collagen deposition.[2] |
| PF-8380 | Bleomycin-induced pulmonary fibrosis | Mouse | Not specified | Attenuated bleomycin-induced pulmonary fibrosis by decreasing LPA levels in plasma and BALF, along with a decrease in inflammation and collagen deposition.[3][4] |
| GWJ-A-23 | Bleomycin-induced lung fibrosis | Mouse | 10 mg/kg, intraperitoneally, on alternate days | Significant decrease of collagen, cell infiltration, TGF-β and LPA levels in BALF.[5] |
| PAT-048 | Bleomycin-induced dermal fibrosis | Mouse | 10 mg/kg | Markedly attenuated skin fibrosis, which correlated with a 75% inhibition of ATX activity after 24 hours. |
Table 2: Efficacy in Cancer Models
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Results |
| GLPG1690 (Ziritaxestat) | Syngeneic orthotopic mouse model of breast cancer | Mouse | Not specified | Increased the efficacy of radiotherapy and chemotherapy. |
| IOA-289 (Cambritaxestat) | Breast Cancer (E0771 orthotopic) | C57BL/6 Mice | Not specified | Decreased tumor growth and increased infiltration of CD8+ T-cells into tumors. |
| IOA-289 (Cambritaxestat) | Breast Cancer (4T1) | BALB/c Mice | Not specified | Inhibited metastasis and enhanced T-cell infiltration into tumors. |
| IOA-289 | Gastrointestinal tract tumor cell lines (in vitro) | N/A | Dose-dependent | Inhibited growth and migration of tumor cell lines in 2D and 3D models. |
| ONO-8430506 | Breast Cancer Model | Not specified | Not specified | Enhanced the antitumor effect of paclitaxel. |
Table 3: Efficacy in Inflammation Models
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Results |
| PF-8380 | LPS-induced endotoxemia | Mouse | Not specified | Reduced systemic LPS-induced serum TNFα and IL-6 levels. |
| ATX Inhibitor | LPS-activated BV-2 microglia and mouse endotoxemia model | Mouse | Not specified | Dampened the LPS-induced neuroinflammatory response in vitro and in vivo. |
| ATX Inhibitor | Inflammatory Bowel Disease and Multiple Sclerosis | Animal Models | Not specified | Showed efficacy in animal models of these inflammatory conditions. |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these inhibitors.
Caption: The Autotaxin-LPA signaling pathway and the mechanism of ATX inhibitors.
Caption: Workflow for evaluating ATX inhibitor efficacy in a bleomycin-induced lung fibrosis model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of ATX inhibitors.
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Animals are treated with the ATX inhibitor or vehicle control, with the dosing regimen (e.g., daily oral gavage) starting at a specified time point relative to bleomycin administration (prophylactic or therapeutic).
-
Efficacy Assessment: At a predetermined endpoint (e.g., 14 or 21 days post-bleomycin), the following analyses are performed:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential cell counts (e.g., neutrophils, macrophages) and cytokine levels (e.g., TGF-β).
-
Histological Analysis: Lung tissue is fixed, sectioned, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.
-
Biochemical Analysis: Lung tissue homogenates are used to measure hydroxyproline content, a quantitative marker of collagen.
-
Orthotopic Breast Cancer Model
-
Cell Line: A syngeneic breast cancer cell line (e.g., E0771 for C57BL/6 mice or 4T1 for BALB/c mice) is used.
-
Tumor Implantation: Cancer cells are surgically implanted into the mammary fat pad of female mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive the ATX inhibitor, chemotherapy/radiotherapy, a combination, or vehicle control.
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly using calipers.
-
Metastasis: At the end of the study, lungs and other organs are harvested to assess metastatic burden (e.g., by counting surface nodules or through histological analysis).
-
Immunohistochemistry: Tumors are analyzed for markers of cell proliferation (e.g., Ki-67) and immune cell infiltration (e.g., CD8+ T-cells).
-
In Vitro Cell Migration Assay (Transwell Assay)
-
Cell Culture: Cancer or fibroblast cell lines are cultured in appropriate media.
-
Assay Setup: Cells are seeded in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media. The lower chamber contains media with a chemoattractant (e.g., LPA or serum) and varying concentrations of the ATX inhibitor.
-
Incubation: The plate is incubated for a specific period to allow for cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted dye.
Conclusion
The preclinical data strongly support the therapeutic potential of autotaxin inhibitors across a range of diseases, including fibrosis and cancer. Different inhibitors have shown varying degrees of efficacy in specific models, highlighting the importance of continued research to identify the most potent and selective compounds for clinical development. The methodologies and comparative data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating a deeper understanding of the therapeutic promise of targeting the ATX-LPA signaling axis.
References
- 1. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Potent Autotaxin (ATX) Inhibitors
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "ATX inhibitor 13" could not be located in publicly available resources. The following guidance is based on general best practices for the handling and disposal of potent, small-molecule autotaxin inhibitors and should be supplemented by a thorough review of your institution's specific waste management policies. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance for the proper disposal of potent autotaxin (ATX) inhibitors. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Core Safety and Hazard Information
Potent small-molecule inhibitors, by their nature, are biologically active and require careful handling. While specific quantitative data for "this compound" is unavailable, the table below summarizes typical hazard information for this class of compounds.
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. Potent inhibitors can have strong physiological effects even in small quantities. | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact. | Avoid direct contact. In case of contact, wash the affected area immediately with soap and water. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Always wear safety glasses or goggles when handling the compound. |
| Environmental Hazard | May be harmful to aquatic life. Do not allow to enter drains or waterways. | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol for ATX Inhibitors
The disposal of potent small-molecule inhibitors like ATX inhibitors must be managed as hazardous chemical waste. The following protocol outlines the necessary steps for safe disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place all solid waste contaminated with the ATX inhibitor into a designated, clearly labeled hazardous waste container.
-
This includes unused compounds, contaminated PPE (gloves, lab coats), weigh boats, and pipette tips.
-
Do not mix solid waste with liquid waste in the same container.
-
Ensure the container is made of a compatible material and can be securely sealed.
-
-
Liquid Waste:
-
Collect all liquid waste containing the ATX inhibitor, such as stock solutions, experimental media, and solvent rinses, in a dedicated, leak-proof hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name of the inhibitor and any solvents used.
-
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "Autotaxin Inhibitor Waste," and names of any solvents)
-
The approximate concentration or volume of each component
-
The date of accumulation
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.
-
Keep containers securely closed except when adding waste.
-
Step 3: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (e.g., 90 days), contact your Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Complete any required waste pickup forms or manifests as per your institution's protocol.
-
Professional Disposal: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal in accordance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of ATX inhibitor waste.
Caption: Workflow for the disposal of ATX inhibitor waste.
Context: The ATX-LPA Signaling Pathway
Autotaxin (ATX) is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in many physiological and pathological processes.[1][2] ATX inhibitors block the production of LPA, thereby modulating its downstream effects.[1] Understanding this pathway highlights the biological potency of these inhibitors and underscores the need for careful handling and disposal.
Caption: The ATX-LPA signaling pathway and the action of ATX inhibitors.
References
Essential Safety and Operational Guide for Handling ATX Inhibitor 13
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling ATX Inhibitor 13. Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide utilizes Ziritaxestat (GLPG1690), a potent and well-characterized autotaxin inhibitor, as a representative compound to ensure the highest safety standards.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure. The following PPE and engineering controls must be utilized:
-
Engineering Controls : All work with solid or powdered forms of the inhibitor should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. A readily accessible safety shower and eyewash station are essential.[1]
-
Eye and Face Protection : Chemical safety goggles with side shields are required to protect against splashes and airborne particles.
-
Hand Protection : Nitrile gloves are essential for handling. For prolonged contact or when handling concentrated solutions, double-gloving is recommended. Gloves must be changed immediately if they become contaminated.
-
Body Protection : A fully buttoned laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a disposable gown should be considered.
-
Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosol generation (e.g., during weighing), a NIOSH-approved respirator is necessary.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for Ziritaxestat (GLPG1690) as a representative for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₃FN₈O₂S | [2] |
| Molecular Weight | 588.7 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (80 mg/mL) | |
| IC₅₀ | 131 nM | |
| Kᵢ | 15 nM | |
| Storage Temperature | Powder: -20°C for 3 years |
Autotaxin Signaling Pathway
The following diagram illustrates the signaling pathway of autotaxin (ATX) and the mechanism of its inhibition. ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs), activating downstream signaling cascades that are implicated in various cellular responses, including proliferation and migration. ATX inhibitors block the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its downstream effects.
Experimental Protocol: Cell-Based Autotaxin Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory potential of this compound.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multimode plate reader
-
CO₂ incubator (37°C, 5% CO₂)
2. Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete medium.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature to allow for signal stabilization.
-
Measure the luminescence using a multimode plate reader.
-
3. Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each inhibitor concentration.
-
Plot the percentage of cell viability against the inhibitor concentration (log scale) to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.
Operational and Disposal Plans
Strict adherence to the following operational and disposal plans is crucial for maintaining a safe laboratory environment.
Operational Workflow
The following diagram outlines the safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste contaminated with this compound, including empty vials, weigh boats, gloves, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : All aqueous and organic solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. If organic solvents are used, the waste should be collected in a container specifically designated for flammable organic waste.
-
Sharps Waste : Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup : Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of chemical waste down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
